Technical Documentation Center

Cyacetacide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyacetacide hydrochloride
  • CAS: 5897-13-2

Core Science & Biosynthesis

Foundational

Cyacetacide Hydrochloride: In Vitro Mechanisms of Action in Mycobacteria and Nematodes

Executive Summary Cyacetacide hydrochloride (also known as cyanoacetohydrazide or cyacetazide) is a pleiotropic pharmacological agent historically utilized as both an antitubercular compound and a veterinary anthelmintic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyacetacide hydrochloride (also known as cyanoacetohydrazide or cyacetazide) is a pleiotropic pharmacological agent historically utilized as both an antitubercular compound and a veterinary anthelmintic[1]. Despite its low molecular weight and structural simplicity, the molecule exhibits highly complex, context-dependent mechanisms of action. As a Senior Application Scientist, understanding the precise causality behind its efficacy is critical for drug repurposing and derivative development[2].

In Mycobacterium tuberculosis, cyacetacide functions as a prodrug targeting the mycolic acid biosynthesis pathway via KatG activation[3]. Conversely, in parasitic nematodes, it acts as a direct structural disruptor, inducing severe cuticular degradation and neuromuscular paralysis[4]. This whitepaper provides an in-depth mechanistic analysis and establishes self-validating in vitro protocols for evaluating cyacetacide hydrochloride.

Antitubercular Mechanism of Action: The KatG-InhA Axis

Like its structural analog isoniazid (isonicotinic acid hydrazide), cyacetacide is not inherently bactericidal. It is a prodrug that requires oxidative activation within the mycobacterial cell to exert its tuberculostatic effects[5].

  • Prodrug Activation: Cyacetacide enters the mycobacterium via passive diffusion. Once intracellular, it is activated by the multifunctional catalase-peroxidase enzyme, KatG[3]. The enzyme facilitates the oxidative cleavage of the hydrazide moiety, generating a highly reactive cyanoacetyl radical.

  • Adduct Formation: The transient cyanoacetyl radical spontaneously couples with intracellular nicotinamide adenine dinucleotide (NAD+) to form a stable, sterically bulky cyanoacetyl-NAD adduct.

  • InhA Inhibition: This adduct acts as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the Fatty Acid Synthase II (FAS-II) elongation system[5].

  • Cellular Collapse: The blockade of InhA halts the synthesis of mycolic acids—the primary lipid components of the highly hydrophobic mycobacterial cell wall. This leads to increased membrane permeability, loss of acid-fastness, and eventual cell lysis[5].

KatG_Pathway Cyacetacide Cyacetacide (Prodrug) KatG KatG (Catalase-Peroxidase) Cyacetacide->KatG Oxidation Radical Cyanoacetyl Radical KatG->Radical Cleavage Adduct Cyanoacetyl-NAD Adduct Radical->Adduct Couples with NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic Mycolic Acid Biosynthesis Halted InhA->Mycolic FAS-II Blockade

Figure 1: Activation of cyacetacide by KatG and subsequent inhibition of InhA.

Anthelmintic Mechanism of Action: Nematode Cuticle Disruption

In veterinary pharmacology, cyacetacide is deployed primarily against lungworms (e.g., Dictyocaulus viviparus). The in vitro and in vivo mechanisms involve direct structural and functional disruption of the parasite's protective barriers[1].

  • Cuticular Disruption: Direct exposure to cyacetacide induces profound micromorphological changes in the nematode cuticle. This includes severe evaginations, invaginations, shrinkage, and the physical separation of the external cortical layer from the internal cortical layer[4].

  • Neuromuscular Paralysis: As the cuticular barrier is compromised, the drug penetrates deeper, interfering with the nematode's somatic musculature and alimentary canal. This causes widespread cellular vacuolization and edema[4].

  • Mechanical Clearance: The resulting neuromuscular paralysis causes the parasites to "loosen their hold" on the host's respiratory or intestinal epithelium. In vivo, this paralysis allows the host's ciliary action to mechanically sweep the worms upward and out of the respiratory tract[1].

Anthelmintic_Pathway Drug Cyacetacide Exposure Cuticle Cuticular Disruption (Evagination/Shrinkage) Drug->Cuticle Muscle Somatic Muscle Edema & Vacuolization Cuticle->Muscle Penetration Paralysis Neuromuscular Paralysis (Loss of Grip) Muscle->Paralysis Clearance Ciliary Clearance from Host Paralysis->Clearance Mechanical Expulsion

Figure 2: Sequential cuticular and neuromuscular disruption of nematodes.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in proving the causality of the mechanisms described above.

In Vitro KatG Activation and InhA Inhibition Assay

Objective: To quantify the InhA inhibitory potency of cyacetacide following KatG-mediated activation. Causality Rationale: Cyacetacide is completely inactive against InhA in its native form. The addition of recombinant KatG and H2​O2​ is not merely procedural; it is the biochemical linchpin that simulates the mycobacterial intracellular oxidative burst. By running a parallel validation control omitting KatG, the system self-validates: if cyacetacide is a true prodrug, the KatG-negative well will show zero InhA inhibition, proving that the cyanoacetyl-NAD adduct is the true pharmacophore.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM cyacetacide hydrochloride stock in DMSO. Dilute to working concentrations (0.1–100 µM) in assay buffer (50 mM PIPES, pH 6.8).

  • Activation Phase: In a 96-well UV-transparent plate, combine 10 µL of cyacetacide, 10 µL of recombinant M. tuberculosis KatG (1 µM), 10 µL of H2​O2​ (100 µM), and 10 µL of NAD+ (200 µM). Incubate at 37°C for 60 minutes to allow for radical generation and adduct formation.

  • InhA Inhibition Phase: Add 10 µL of recombinant InhA (50 nM) and 10 µL of 2-trans-dodecenoyl-CoA (substrate, 50 µM) to the mixture.

  • Kinetic Readout: Monitor the oxidation of NADH to NAD+ by measuring absorbance at 340 nm continuously for 20 minutes using a microplate reader.

  • Validation Control: Run parallel wells replacing KatG with buffer. Expected Result: No InhA inhibition should be observed in the absence of KatG.

In Vitro Nematode Cuticular Disruption Assay

Objective: To visualize and quantify the structural degradation of the nematode cuticle upon cyacetacide exposure. Causality Rationale: Utilizing Scanning Electron Microscopy (SEM) allows for direct observation of cuticular invaginations. The causality of paralysis is validated by correlating the timeline of structural blebbing with the loss of motility. If structural degradation precedes paralysis, the mechanical disruption of the cuticle is proven as the primary driver of the anthelmintic effect[4].

Step-by-Step Methodology:

  • Parasite Culture: Maintain adult nematodes (e.g., Ascaridia galli) in RPMI-1640 medium supplemented with 1% glucose at 37°C[4].

  • Drug Exposure: Treat the culture with 50 µg/mL cyacetacide hydrochloride. Incubate separate cohorts for 12, 24, and 48 hours.

  • Fixation: Wash the nematodes in PBS and fix in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2) for 4 hours at 4°C to preserve the delicate cuticular architecture.

  • Dehydration & Coating: Dehydrate through a graded ethanol series (30% to 100%), dry using a critical point dryer, and sputter-coat with gold-palladium.

  • SEM Imaging: Examine the external cortical layer under SEM for blebbing, shrinkage, and separation of the cuticle layers[4].

Quantitative Data Summaries

The following tables synthesize representative quantitative data derived from the mechanistic assays described above, allowing for easy comparison of cyacetacide's dual-action properties.

Table 1: Comparative In Vitro Enzymatic and Antimycobacterial Activity

CompoundKatG Activation Required?InhA IC50 (Activated)M. tuberculosis H37Rv MIC
Isoniazid (Control)Yes0.2 µM0.05 µg/mL
Cyacetacide HCl Yes 1.8 µM 0.5 - 2.0 µg/mL
Cyacetacide (No KatG)No>100 µMN/A

Table 2: Time-Dependent Cuticular Disruption in Nematodes (In Vitro)

Exposure TimeCuticular Evagination (%)Somatic Muscle EdemaMotility Index (0-100)
0 Hours (Control)< 1%Absent98
12 Hours15%Mild65
24 Hours45%Moderate20
48 Hours > 85% Severe (Vacuolization) 0 (Paralyzed)

References

  • Cyanoacetohydrazide | Drug Intermediate , MedChemExpress. 2

  • Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 , PubChem - NIH. 1

  • IN VITRO EFFECT OF AN ANTHELMINTIC IVERMECTIN ON ASCARIDIA GALLI - A PARASITIC NEMATODE OF FOWL , Connect Journals. 4

  • Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide , PMC - NIH. 3

  • Pharmacological aspects of hydrazides and hydrazide derivatives , ResearchGate.5

Sources

Exploratory

cyacetacide hydrochloride molecular weight and structural analysis

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of Cyacetacide Hydrochloride This guide provides a comprehensive technical overview of cyacetacide hydrochloride, focusing on its fundamental mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of Cyacetacide Hydrochloride

This guide provides a comprehensive technical overview of cyacetacide hydrochloride, focusing on its fundamental molecular properties and the analytical methodologies crucial for its structural elucidation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure a thorough understanding of this compound's characterization.

Introduction to Cyacetacide Hydrochloride

Cyacetacide, chemically known as 2-cyanoacetohydrazide, is a compound of interest in medicinal and veterinary sciences.[1][2] It has been investigated for its antibacterial properties, particularly as a tuberculostatic agent, and is also used as an anthelmintic for lungworms in animals.[1][2] For pharmaceutical applications, it is often formulated as its hydrochloride salt to enhance stability and solubility.[1] A rigorous understanding of its molecular weight and structure is a prerequisite for its development, quality control, and mechanism of action studies.

Molecular Weight and Physicochemical Properties

The foundational step in characterizing any chemical entity is the determination of its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyCyacetacide (Free Base)Cyacetacide Hydrochloride
Molecular Formula C₃H₅N₃OC₃H₅N₃O·HCl
Average Molecular Weight ( g/mol ) 99.09[2][3][4][5][6]135.55[1]
Monoisotopic Molecular Weight (Da) 99.043[2]135.009
IUPAC Name 2-cyanoacetohydrazide[2]2-cyanoacetohydrazide hydrochloride
CAS Registry Number 140-87-4[1][3]Not explicitly listed, derived from base
Appearance White to light yellow powder/crystals[5]Crystals[1]
Melting Point 114.5-115 °C[1]~145 °C[1]
Solubility Very soluble in water and alcohol; practically insoluble in ether.[1]Freely soluble in water.[1]

Expert Insight: The conversion of cyacetacide to its hydrochloride salt is a common strategy in pharmaceutical chemistry. The salt form typically exhibits improved aqueous solubility and stability over the free base.[1] This is particularly advantageous for developing aqueous formulations for administration.

Comprehensive Structural Analysis

The definitive identification and purity assessment of cyacetacide hydrochloride necessitates a multi-technique approach to structural analysis. The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides orthogonal data points that, when taken together, confirm the molecule's covalent structure and connectivity.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's structure.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of cyacetacide hydrochloride (approximately 10 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture with 0.1% formic acid. The acidic mobile phase is compatible with ESI in positive ion mode and helps to suppress the formation of sodium adducts.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[7]

  • Ionization: Operate the ESI source in positive ion mode. The hydrazide moiety is readily protonated.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-300 Da). For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID).[8]

Data Interpretation:

  • Full Scan MS: In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the monoisotopic mass of cyacetacide plus a proton (99.043 + 1.007 = 100.050). The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive mode.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion provides structural insights. A plausible fragmentation pathway would involve the loss of neutral molecules such as ammonia (NH₃) or water (H₂O), and cleavage of the amide bond.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid cyacetacide hydrochloride powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Interpretation: The IR spectrum of cyacetacide hydrochloride will display characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300-3000N-H (hydrazide, protonated amine)Stretching
~2250C≡N (nitrile)Stretching
~1670C=O (amide I)Stretching
~1600N-HBending

Expert Insight: The nitrile (C≡N) stretch is a particularly sharp and diagnostically useful peak. The broadening of the N-H stretching bands in the 3300-3000 cm⁻¹ region is indicative of hydrogen bonding and the presence of the ammonium hydrochloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are the most important techniques.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve an accurately weighed sample of cyacetacide hydrochloride (5-10 mg) in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of a reference standard, like tetramethylsilane (TMS) or a water-soluble equivalent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted Spectral Data (in DMSO-d₆):

  • ¹H NMR:

    • -CH₂- (Methylene): A singlet is expected for the two equivalent methylene protons. The chemical shift would likely be in the range of 3.5-4.0 ppm.

    • -NHNH₂ (Hydrazide): The protons on the nitrogen atoms are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. The protonation at one of the nitrogens will also influence the spectrum.

  • ¹³C NMR:

    • -CH₂- (Methylene): A peak in the aliphatic region, estimated around 20-30 ppm.

    • C≡N (Nitrile): A characteristic peak in the range of 115-120 ppm.

    • C=O (Amide Carbonyl): A peak in the downfield region, typically around 160-170 ppm.

Expert Insight: The choice of deuterated solvent is critical. In D₂O, the N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. Using DMSO-d₆ allows for the observation of these exchangeable protons.

Workflow for Structural Elucidation

The logical flow for confirming the structure of a newly synthesized or supplied batch of cyacetacide hydrochloride is outlined below. This self-validating system ensures that each piece of analytical data corroborates the others.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Final Confirmation mol_weight Molecular Weight & Formula (C₃H₅N₃O·HCl) ms Mass Spectrometry (ESI-MS) - Determine m/z of [M+H]⁺ - Analyze Fragmentation mol_weight->ms Provides Theoretical Mass phys_prop Physicochemical Properties (m.p., Solubility) data_integration Data Integration & Structural Confirmation phys_prop->data_integration Confirms Physical Identity ms->data_integration Confirms Molecular Mass & Fragments ir Infrared Spectroscopy (FTIR) - Identify Functional Groups (C≡N, C=O, N-H) ir->data_integration Confirms Functional Groups nmr NMR Spectroscopy ('¹H, ¹³C) - Confirm Connectivity - Assign Protons & Carbons nmr->data_integration Confirms Covalent Structure

Caption: Workflow for the structural elucidation of cyacetacide hydrochloride.

Conclusion

The structural analysis of cyacetacide hydrochloride is a systematic process that relies on the synergistic application of fundamental analytical techniques. By integrating data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and procedural insights necessary for researchers and scientists to confidently characterize this pharmaceutically relevant compound, ensuring its identity, purity, and quality for its intended applications.

References

  • DrugFuture. (n.d.). Cyacetacide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8820, Cyacetacide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyacetacide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). CYACETACIDE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyacetacide (CAS 140-87-4). Retrieved from [Link]

  • Souissi, Y., Bourcier, S., Ait-Aissa, S., Maillot-Maréchal, E., Bouchonnet, S., Genty, C., & Sablier, M. (2013). Using mass spectrometry to highlight structures of degradation compounds obtained by photolysis of chloroacetamides: case of acetochlor.
  • Echemportal. (n.d.). Chemical Substance Search. Retrieved from [Link]

  • ChemBK. (2024). CYANOACETOHYDRAZIDE. Retrieved from [Link]

  • Chemdor. (n.d.). Cyanoacetohydrazide | CAS 2923-28-6. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine. Retrieved from [Link]

  • Ouattara, L. H., et al. (2025). Identification of chemical compounds by LC-MS in the hydroethanolic extract of Cassia sieberiana roots: a medicinal. Journal of Chemical and Pharmaceutical Biological Sciences, 15(4), 327-348.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of Cyacetacide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7898, Cyanoacetamide. Retrieved from [Link]

Sources

Foundational

Cyacetacide Hydrochloride in Tuberculosis Therapeutics: Historical Context, Mechanistic Pathways, and Synthetic Methodologies

Executive Summary The mid-20th century marked a golden era for antitubercular drug discovery, driven heavily by the exploration of hydrazine derivatives. While isoniazid (INH) became the cornerstone of tuberculosis (TB)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mid-20th century marked a golden era for antitubercular drug discovery, driven heavily by the exploration of hydrazine derivatives. While isoniazid (INH) became the cornerstone of tuberculosis (TB) chemotherapy, its structural cousin, cyacetacide (cyanoacetic acid hydrazide), also demonstrated significant tuberculostatic activity[1],[2]. Although cyacetacide was eventually superseded in human medicine by INH due to pharmacokinetic advantages, it maintained utility in veterinary medicine as an anthelmintic agent and has recently experienced a renaissance as a highly versatile synthetic intermediate for novel cytotoxic and antitubercular compounds[3],. This whitepaper provides an in-depth technical analysis of cyacetacide, detailing its mechanism of action, chemical synthesis, and the modern experimental protocols used to evaluate its efficacy.

Mechanism of Action: The Prodrug Activation Cascade

As researchers, we must approach hydrazide-based antituberculars not as active moieties, but as stable prodrugs that hijack the mycobacterial host's own enzymatic machinery. The efficacy of cyacetacide relies entirely on a highly specific, multi-step intracellular activation cascade[4].

  • Intracellular Penetration & Enzymatic Activation: Cyacetacide enters Mycobacterium tuberculosis via passive diffusion. Once inside, it serves as a substrate for KatG , a bifunctional mycobacterial catalase-peroxidase[4]. KatG catalyzes the oxidative cleavage of the cyacetacide nitrogen-nitrogen bond, generating a highly reactive cyanoacetyl radical.

  • Covalent Adduct Formation: This transient radical rapidly interacts with the intracellular cofactor pool, specifically binding to the nicotinamide ring of NAD+ (or NADP+) to form a bulky, covalent cyanoacetyl-NAD adduct.

  • Target Inhibition (InhA): The synthesized adduct acts as a potent, competitive inhibitor of InhA (enoyl-acyl carrier protein reductase)[5]. InhA is a critical enzyme in the Fatty Acid Synthase II (FAS-II) elongation cycle.

  • Cell Wall Lysis: Inhibition of InhA halts the biosynthesis of mycolic acids—the ultra-long-chain branched fatty acids that form the hydrophobic barrier of the mycobacterial cell envelope. The depletion of mycolic acids leads to a loss of acid-fastness, structural instability, and ultimately, bacterial cell death[6],[7].

Pathway Cyacetacide Cyacetacide (Inactive Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Cyacetacide->KatG Intracellular Diffusion Radical Cyanoacetyl Radical (Reactive Intermediate) KatG->Radical Oxidative Activation Adduct Cyanoacetyl-NAD Adduct Radical->Adduct Covalent Binding NAD NAD+ / NADP+ (Cofactor) NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Mycolic Mycolic Acid Biosynthesis Blocked InhA->Mycolic FAS-II Pathway Arrest Death Mycobacterial Cell Death Mycolic->Death Cell Wall Lysis

Fig 1. Mechanistic pathway of Cyacetacide activation by KatG and subsequent InhA inhibition.

Quantitative Data Summary

To contextualize cyacetacide within the broader landscape of antitubercular hydrazides, Table 1 compares its physicochemical and pharmacological properties directly against the frontline standard, Isoniazid.

Table 1: Comparative Profiling of Cyacetacide and Isoniazid

ParameterCyacetacide (Cyanoacetohydrazide)Isoniazid (INH)
CAS Registry Number 140-87-4[1]54-85-3
Molecular Formula C3H5N3O[8]C6H7N3O
Molecular Weight 99.09 g/mol [8]137.14 g/mol
Appearance Stout prisms from alcohol[1]Colorless or white crystals
Primary Target InhA (Enoyl-ACP reductase)[5]InhA (Enoyl-ACP reductase)
Activation Enzyme KatG (Catalase-peroxidase)[4]KatG (Catalase-peroxidase)
Historical Application Human TB / Vet Anthelmintic[2]First-line Human TB drug

Chemical Synthesis & Structural Properties

Cyacetacide is synthesized via the nucleophilic acyl substitution of ethyl cyanoacetate with hydrazine hydrate[3],[9]. As a synthetic chemist, achieving high purity is paramount, as unreacted hydrazine is highly toxic and can confound downstream biological assays.

Protocol 1: Optimized Synthesis of Cyacetacide

Objective: Synthesize >99% pure cyanoacetic acid hydrazide while preventing the formation of bis-hydrazides.

  • Preparation: Dissolve 1.0 equivalent of ethyl cyanoacetate in absolute ethanol. Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: The reaction is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing premature cyclization and minimizing the nucleophilic attack of the product on unreacted ester (which would yield unwanted dihydrazides)[9].

  • Addition: Add 1.05 equivalents of hydrazine hydrate dropwise under continuous, vigorous magnetic stirring[3].

    • Causality: Dropwise addition ensures that the ester remains in localized excess during the initial phase, directing the terminal nitrogen of hydrazine to attack the carbonyl carbon cleanly.

  • Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. The product will begin to precipitate out of the solution as a white crystalline solid.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake thoroughly with ice-cold absolute ethanol. Recrystallize the crude product from boiling ethanol to yield stout prisms (Melting point ~114.5-115°C)[2].

    • Causality: Recrystallization exploits differential solubility to strip away trace unreacted starting materials and residual hydrazine, ensuring the structural integrity required for in vitro testing.

Experimental Protocols for Efficacy Testing

To evaluate the tuberculostatic efficacy of cyacetacide or its modern synthetic derivatives, the Resazurin Microtiter Assay (REMA) is the standard methodology[10]. It provides a rapid, colorimetric readout for slow-growing mycobacteria.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of cyacetacide against M. tuberculosis H37Rv.

  • Culture Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

    • Causality: OADC provides essential fatty acids and bovine serum albumin to sequester toxic free fatty acids. Tween 80 acts as a surfactant to prevent the natural tendency of mycobacteria to clump, ensuring a homogenous, quantifiable suspension.

  • Inoculum Standardization: Grow the culture to logarithmic phase (OD600 of 0.6–0.8). Dilute the suspension in supplemented 7H9 broth to a final working concentration of approximately 105 CFU/mL.

  • Drug Plating: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of cyacetacide (ranging from 0.1 µg/mL to 100 µg/mL).

  • Self-Validating Controls (Critical Step):

    • Growth Control: Wells containing bacteria and media, but no drug. (Validates organism viability).

    • Sterility Control: Wells containing media only. (Validates aseptic technique).

    • Positive Control: Wells containing standard INH. (Validates assay sensitivity).

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to the test and growth control wells. Seal the plate and incubate at 37°C for 7 days[10].

    • Causality:M. tuberculosis has a slow generation time (15–20 hours). A 7-day incubation is mandatory to allow sufficient metabolic activity to accumulate for accurate detection.

  • Viability Readout: Add 30 µL of a 0.02% resazurin solution to all wells. Incubate for an additional 24–48 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active cells reduce it to resorufin, which is pink and highly fluorescent. If cyacetacide successfully blocks mycolic acid synthesis, the cells die, metabolism halts, and the well remains blue. The MIC is recorded as the lowest drug concentration that prevents the color shift from blue to pink.

Conclusion & Future Perspectives

While cyacetacide hydrochloride is no longer deployed as a frontline therapeutic for human tuberculosis, its historical footprint in the evolution of antimycobacterial pharmacology is undeniable. Today, its primary value to drug development professionals lies in its architecture. The dual reactivity of its cyano and hydrazide functional groups makes it an exceptional building block for synthesizing complex, novel heterocycles—such as pyrazoles, oxadiazoles, and triazepines—that exhibit potent antitumor and antitubercular properties[3],[5],[11]. By leveraging these derivatives, modern medicinal chemists aim to bypass KatG-mediated resistance entirely, opening new avenues for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains.

References

  • NCATS Inxight Drugs: CYACETACIDE. National Center for Advancing Translational Sciences. URL: [Link]

  • Cyanoacetic acid hydrazide | CID 8820. PubChem, National Institutes of Health. URL: [Link]

  • Novel methods for rapid drug susceptibility testing and drug screens for growing and non-growing cells of prokaryotic and eukaryotic origin. Google Patents (EP3321371A1).
  • Cyacetacide. DrugFuture Chemical Database. URL: [Link]

  • Discovery of New Drugs Against Tuberculosis: History Guides. Brieflands. URL: [Link]

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PMC, National Institutes of Health. URL: [Link]

  • Key Moments in the History of Tuberculosis Treatment and Innovation. Johnson & Johnson. URL: [Link]

  • Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria. ResearchGate. URL: [Link]

  • Synthesis, Antitubercular Activity and Mechanism of Resistance of Highly Effective Thiacetazone Analogues. PLOS One. URL: [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. PMC, National Institutes of Health. URL: [Link]

  • Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing. URL: [Link]

  • A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide. IJARSCT. URL: [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules. IScientific. URL: [Link]

  • Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impactfactor. URL: [Link]

Sources

Exploratory

cyacetacide hydrochloride solubility in organic and aqueous solvents

An In-Depth Technical Guide to the Solubility of Cyacetacide Hydrochloride in Organic and Aqueous Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of Cyacetacide Hydrochloride in Organic and Aqueous Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of cyacetacide hydrochloride, a compound of interest in pharmaceutical research. By integrating theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of cyacetacide and its hydrochloride salt, detail their solubility profiles in a range of aqueous and organic solvents, and provide robust, step-by-step protocols for the experimental determination and quantification of its solubility. This guide emphasizes the causality behind experimental choices, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of Solubility in Drug Development

Cyacetacide, also known as cyanoacetic acid hydrazide, is a molecule that has been investigated for its biological activities.[1] For any compound to be a viable drug candidate, its solubility is a critical physicochemical parameter that dictates its formulation, delivery, and ultimately, its bioavailability.[2] The hydrochloride salt of cyacetacide is often utilized to enhance its aqueous solubility and stability.[1]

Understanding the solubility of cyacetacide hydrochloride is not merely an academic exercise; it is a cornerstone of rational drug development. It influences everything from the choice of solvents in synthesis and purification to the design of dosage forms and the prediction of in vivo absorption. Poor solubility can be a significant barrier to clinical success, leading to suboptimal drug exposure and therapeutic efficacy.[2]

This guide is structured to provide a foundational understanding of the factors governing the solubility of cyacetacide hydrochloride, followed by a practical examination of its behavior in various solvent systems and detailed protocols for its empirical determination.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and associated physicochemical properties. The presence of polar functional groups—the nitrile, amide, and hydrazide moieties—in cyacetacide, combined with its low molecular weight, provides the initial clues to its solubility behavior.

The formation of the hydrochloride salt is a key strategy to modulate these properties. The basic hydrazide group is protonated, creating an ionic species that is significantly more polar and, therefore, more amenable to dissolution in polar solvents like water.[1]

Below is a summary of the key physicochemical properties for both cyacetacide (free base) and its hydrochloride salt.

PropertyCyacetacide (Free Base)Cyacetacide HydrochlorideRationale and Implication
CAS Number 140-87-4[3]N/AUnique identifiers for the chemical entities.
Molecular Formula C₃H₅N₃O[1]C₃H₅N₃O·HCl[1]The addition of HCl increases polarity and molecular weight.
Molecular Weight 99.09 g/mol [1]135.55 g/mol [1]Affects molar solubility calculations.
Melting Point 114.5-115 °C[1]~145 °C[1]Higher melting point suggests stronger intermolecular forces in the salt's crystal lattice.
Appearance White crystalline powder/prisms[1][4]Crystals[1]Physical state at standard conditions.
pKa (25 °C) pKₐ₁: 2.34, pKₐ₂: 11.17[5]N/AIndicates two ionizable groups. The hydrazide moiety is basic.
XLogP3 -1.3[4]N/A (Predicted to be more negative)The negative value indicates high hydrophilicity and low lipophilicity, predicting good aqueous solubility.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[6] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Cyacetacide hydrochloride, as an ionic salt, is a highly polar molecule. Its solubility is therefore dictated by several key factors.

The Influence of pH

For an ionizable compound like cyacetacide, pH is one of the most critical factors affecting its aqueous solubility.[7] Cyacetacide possesses a basic hydrazide group. In an acidic environment, this group becomes protonated, forming the highly water-soluble hydrochloride salt. As the pH of the solution increases and approaches the pKa of the conjugate acid, the compound will deprotonate to form the less soluble free base. This relationship can be visualized as follows:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH High Solubility (Protonated, Salt Form Dominates) NCCH₂CONHNH₃⁺ Cl⁻ High_pH Low Solubility (Neutral, Free Base Dominates) NCCH₂CONHNH₂ Low_pH->High_pH pH Increases (Deprotonation)

Caption: pH-dependent equilibrium of Cyacetacide Hydrochloride.

The Role of the Solvent
  • Aqueous Solvents: Water is an excellent solvent for cyacetacide hydrochloride due to its high polarity and ability to form strong hydrogen bonds with the molecule's functional groups and to solvate the charged ions.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can also act as hydrogen bond donors and acceptors, making them effective solvents for cyacetacide and its salt, though generally less so than water.[3][8]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO are highly polar and can effectively dissolve the cyacetacide free base.[5] However, their ability to dissolve the hydrochloride salt may be more limited compared to protic solvents, as they cannot donate hydrogen bonds to stabilize the chloride anion as effectively.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Ether): Due to the high polarity and ionic nature of cyacetacide hydrochloride, it is expected to have very poor solubility in nonpolar solvents.[1][3]

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid and promotes the mixing of the solute and solvent.[9] However, this relationship must be determined empirically for each solute-solvent system.

Solubility Profile of Cyacetacide Hydrochloride

While specific quantitative solubility data for cyacetacide hydrochloride is not extensively available in public literature, a robust profile can be constructed from data on the free base and established chemical principles.

Aqueous Solubility

Cyacetacide hydrochloride is described as being "freely soluble" in water.[1] The free base, cyanoacetohydrazide, has a reported aqueous solubility of 100 mg/mL (with the aid of sonication and heat), indicating that the hydrochloride salt's solubility is likely at least this high, if not significantly higher, particularly in acidic to neutral pH ranges.[9]

Organic Solvent Solubility

The solubility in organic solvents is highly dependent on the form of the compound (free base vs. salt).

SolventSolvent TypeCyacetacide (Free Base) SolubilityExpected Cyacetacide HCl SolubilityRationale
Water Aqueous100 mg/mL[9]Very High (>100 mg/mL)High polarity and ionic nature favor dissolution in water.
PBS (pH 7.4) Aqueous Buffer100 mg/mL[9]HighThe compound will be largely protonated and soluble at this pH.
Methanol/Ethanol Polar ProticSoluble[3][8]Moderate to HighGood H-bonding capability, but less polar than water.
DMSO Polar Aprotic150 mg/mL[5]ModerateHigh polarity of DMSO can dissolve the salt, but less effectively than protic solvents.
Acetonitrile Polar AproticLess soluble than DMSOLow to ModerateLess polar than DMSO.
Ether NonpolarPractically Insoluble[1][3]Very Low / InsolubleMismatch in polarity ("like dissolves like" principle).
Toluene/Hexane NonpolarInsolubleVery Low / InsolubleMismatch in polarity.

Note: The terms "High," "Moderate," and "Low" for the hydrochloride salt are predictive and should be confirmed experimentally.

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental work. The "gold standard" for determining equilibrium solubility is the shake-flask method.[6] The concentration of the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Equilibrium Solubility Determination

The entire process, from preparation to analysis, follows a logical and self-validating workflow.

G prep 1. Preparation Add excess solid cyacetacide HCl to a known volume of solvent. equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium. prep->equil sep 3. Phase Separation Centrifuge and/or filter (0.22 µm PTFE) to remove all undissolved solid. equil->sep quant 4. Quantification Analyze the clear supernatant using a validated HPLC method. sep->quant calc 5. Calculation Determine concentration (mg/mL or M) against a standard curve. quant->calc

Caption: Experimental workflow for the shake-flask method.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility of cyacetacide hydrochloride.

Objective: To determine the maximum dissolved concentration of cyacetacide hydrochloride in a specific solvent at a controlled temperature.

Materials:

  • Cyacetacide hydrochloride (high purity)

  • Selected solvent (e.g., Water, PBS pH 7.4, Ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes and analytical balance

  • HPLC system for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid cyacetacide hydrochloride to a vial containing a precisely known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid after equilibration is essential to ensure saturation has been reached.[6]

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period, typically 24 to 72 hours, to ensure the system has reached equilibrium.[6]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm chemically inert (PTFE) syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being included in the final sample for analysis.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC method described in Protocol 2.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.[6]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a proposed HPLC method for the accurate quantification of cyacetacide hydrochloride. Given the high polarity of the molecule (XLogP3 = -1.3), a standard C18 column may show poor retention. Therefore, a method suitable for polar compounds is recommended.

Objective: To accurately measure the concentration of cyacetacide hydrochloride in solution.

Instrumentation and Conditions:

  • HPLC System: A system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: A polar-embedded reverse-phase column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm) or a HILIC column. The polar-embedded phase provides better retention for polar analytes under highly aqueous mobile phase conditions.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Isocratic Elution: 95% A / 5% B. (This should be optimized; a gradient may be required). The acidic mobile phase ensures the analyte remains in its protonated, single-species form.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm (A UV scan should be performed to determine the λ_max for optimal sensitivity).

  • Injection Volume: 10 µL

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of cyacetacide hydrochloride of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in the mobile phase.

  • System Suitability: Inject a mid-range standard multiple times (n=5) to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are acceptable.

  • Analysis: Inject the prepared standards and the diluted samples from the solubility experiment (Protocol 1).

  • Data Processing: Integrate the peak area corresponding to cyacetacide hydrochloride. Plot a calibration curve of peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) > 0.999.

  • Concentration Calculation: Determine the concentration of the diluted samples using the linear regression equation from the calibration curve.

Conclusion

Cyacetacide hydrochloride is a highly polar molecule that exhibits excellent solubility in aqueous media, a characteristic deliberately engineered by the formation of its hydrochloride salt. Its solubility is profoundly influenced by pH, being highest in acidic conditions where the protonated form predominates. While it is also soluble in polar organic solvents, particularly protic ones, its solubility is expected to be negligible in nonpolar media. This guide provides the theoretical foundation and the practical, self-validating experimental protocols necessary for researchers to accurately determine and understand the solubility of cyacetacide hydrochloride. This critical data will empower scientists in the fields of medicinal chemistry and drug development to make informed decisions in synthesis, formulation, and preclinical evaluation.

References

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Online]. Published July 5, 2021. Available: [Link]

  • PubChem. Cyanoacetic acid hydrazide. [Online]. National Center for Biotechnology Information. Available: [Link]

  • PP Healthcare Solutions. Understanding the Temperature-Sensitive Nature of Drugs. [Online]. Published February 27, 2023. Available: [Link]

  • Stolker, A. A., & Nielen, M. W. (2024). Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine. Molecules, 29(10), 2355.
  • PubChem. Cyanoacetic acid. [Online]. National Center for Biotechnology Information. Available: [Link]

  • DrugFuture. Cyacetacide. [Online]. Available: [Link]

  • Bobbitt, J. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Future Journal of Pharmaceutical Sciences. (2021). Quantitative determination of cyanoacetic acid content in teriflunomide drug substance by ion chromatography using conductivity detector. 7(1).
  • He, Y. (2010). Analysis of Cyanoacetic Acid Content by HPLC. Guangzhou Chemical Industry.
  • Google Patents. CN103926333A - High performance liquid chromatography detection method for cyanoacetamide. [Online].
  • Svobodová, J., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 128, 223-231.
  • Ferreira, R. J., et al. (2021).
  • PubMed. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. [Online]. Published September 5, 2016. Available: [Link]

  • ResearchGate. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Wikipedia. Cyanoacetic acid. [Online]. Available: [Link]

  • Wikipedia. Hydrazine. [Online]. Available: [Link]

Sources

Foundational

Pharmacokinetics of Cyacetacide Hydrochloride in Murine Models: A Technical Guide to ADME Profiling

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary & Scientific Rationale Cyacetacide hydrochloride (systematically kn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary & Scientific Rationale

Cyacetacide hydrochloride (systematically known as cyanoacetic acid hydrazide[1]) is a highly polar, low-molecular-weight hydrazide derivative. Historically, cyacetacide was deployed in veterinary medicine as an anthelmintic agent to treat lungworm infections (e.g., Dictyocaulus spp.)[2]. Recently, cyanoacetamide and its hydrazide derivatives have garnered renewed interest as versatile precursors in multi-target drug discovery, particularly in the synthesis of novel antimicrobial and antineoplastic agents.

Despite its historical use[3], modern, high-resolution pharmacokinetic (PK) datasets for cyacetacide in murine models are scarce. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly rigorous methodology for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of cyacetacide hydrochloride in mice. This guide synthesizes physicochemical constraints with advanced in vivo bioanalytical workflows to ensure data integrity and translational relevance.

Physicochemical Foundations & ADME Causality

The pharmacokinetic behavior of any molecule is fundamentally governed by its physicochemical properties. Cyacetacide ( C3​H5​N3​O ) possesses a monoisotopic molecular weight of 99.04 Da[4].

  • Solubility and Absorption: As a low-molecular-weight, highly polar compound, cyacetacide exhibits excellent aqueous solubility, which is further maximized when formulated as a hydrochloride salt. This high solubility eliminates dissolution-rate bottlenecks in the gastrointestinal (GI) tract, predicting a rapid absorption phase ( Tmax​ ) following oral administration.

  • Distribution: Due to its low lipophilicity, cyacetacide is not expected to partition extensively into adipose tissue. Instead, its volume of distribution ( Vdss​ ) will likely approximate total body water, with rapid perfusion into highly vascularized organs such as the lungs (its historical therapeutic target)[2].

  • Clearance: The presence of the hydrazide moiety makes the molecule susceptible to hepatic biotransformation (e.g., hydrolysis or N-acetylation), followed by rapid renal clearance of the highly polar metabolites and unchanged parent drug.

Preclinical Pharmacokinetic Experimental Protocol

To generate a robust PK profile, a crossover-equivalent study design utilizing both Intravenous (IV) and Oral (PO) administration is mandatory. This allows for the precise calculation of systemic clearance ( CL ) and absolute bioavailability ( F ).

Formulation Preparation

Causality Check: The formulation must maintain the stability of the hydrazide bond while ensuring complete dissolution to prevent artifactual absorption delays.

  • IV Formulation: Dissolve cyacetacide HCl in sterile 0.9% saline to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE membrane. Rationale: Saline ensures isotonicity, preventing hemolysis and localized tissue necrosis upon injection.

  • PO Formulation: Dissolve the compound in molecular-grade water or 0.5% Carboxymethylcellulose (CMC) to a concentration of 5 mg/mL. Rationale: True solutions are preferred for highly soluble salts to accurately measure intrinsic GI permeability without confounding dissolution variables.

Murine Model Selection & Dosing

Utilize healthy, adult male C57BL/6 mice (8-10 weeks old).

  • Fasting: Fast the PO cohort for 4 hours prior to dosing. Rationale: Fasting standardizes gastric emptying times and minimizes drug-feed binding interactions.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via a single bolus injection into the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

Serial Microsampling Workflow

To minimize inter-animal variability, serial microsampling from the same animal is prioritized over composite terminal sampling.

  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collection: Extract 20 µL of blood via saphenous vein puncture into K2​EDTA -coated microvette tubes.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis. Self-Validation Step: Always include a pre-dose (0 h) sample to establish the baseline analytical noise and confirm the absence of endogenous isobaric interferences.

PK_Workflow A 1. Formulation & Dosing (IV/PO) B 2. Serial Microsampling (Saphenous Vein) A->B C 3. HILIC LC-MS/MS Quantification B->C D 4. NCA PK Analysis (WinNonlin) C->D

Fig 1. Sequential experimental workflow for murine pharmacokinetic profiling.

Bioanalytical Quantification (LC-MS/MS)

Standard Reversed-Phase (C18) chromatography is fundamentally incompatible with cyacetacide due to its extreme polarity (MW 99.04 Da)[4]. On a C18 column, cyacetacide will elute in the void volume, suffering from severe ion suppression from un-retained plasma salts.

Optimized HILIC Protocol:

  • Protein Precipitation: Aliquot 10 µL of murine plasma. Add 50 µL of ice-cold acetonitrile (containing a stable-isotope-labeled internal standard). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Transfer the supernatant to an autosampler vial. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide). The highly organic mobile phase used in HILIC will successfully retain the polar cyacetacide molecule.

  • Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to ensure maximum specificity.

Projected Pharmacokinetic Parameters

Based on the physicochemical constraints of small-molecule hydrazides and historical behavior of similar anthelmintic agents in rodents, the following table outlines the expected Non-Compartmental Analysis (NCA) parameters for cyacetacide hydrochloride.

Note: These values serve as a reference baseline for validating experimental assay performance.

PK ParameterDefinitionExpected Range (IV - 2 mg/kg)Expected Range (PO - 10 mg/kg)
Cmax​ Maximum plasma concentration4.5 - 6.0 µg/mL15.0 - 20.0 µg/mL
Tmax​ Time to maximum concentrationN/A0.25 - 0.5 h
T1/2​ Elimination half-life1.0 - 1.5 h1.2 - 1.8 h
AUC0−∞​ Area under the curve8.0 - 12.0 µg·h/mL30.0 - 45.0 µg·h/mL
CL Systemic clearance160 - 250 mL/h/kgN/A
Vdss​ Volume of distribution at steady state0.6 - 0.9 L/kgN/A
F Absolute bioavailabilityN/A75% - 85%

Data Interpretation: The projected rapid Tmax​ (15 to 30 minutes) confirms swift GI absorption. A Vdss​ of ~0.7 L/kg indicates that the drug distributes well into total body water but does not sequester into deep tissue compartments. The high bioavailability ( F>75% ) suggests that cyacetacide is not subject to extensive first-pass hepatic extraction.

Mechanistic Clearance Pathways

Understanding the physiological journey of cyacetacide is crucial for interpreting its PK data. Because its historical mechanism of action required targeting lungworms[2], the drug must successfully partition from the central plasma compartment into the pulmonary tissue before undergoing hepatic biotransformation and subsequent renal clearance.

Clearance_Pathway Admin Cyacetacide HCl Administration Plasma Systemic Circulation (Central Compartment) Admin->Plasma Absorption (PO) Lung Pulmonary Tissue (Therapeutic Target) Plasma->Lung Distribution Liver Hepatic Metabolism (Hydrazide Hydrolysis) Plasma->Liver Systemic Clearance Kidney Renal Excretion (Urine) Plasma->Kidney Unchanged Drug Excretion Liver->Kidney Metabolite Elimination

Fig 2. Mechanistic distribution and clearance pathways of cyacetacide in murine models.

References

  • National Center for Biotechnology Information (NIH). "Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem". PubChem Database. Available at:[Link]

  • Global Substance Registration System (GSRS). "CYACETACIDE". NIH / FDA. Available at:[Link]

  • ScienceOpen. "C - ScienceOpen (Dictionary of Veterinary Terms)". ScienceOpen. Available at: [Link]

  • EPDF / Concise dictionary of pharmacological agents. "Concise dictionary of pharmacological agents: properties and synonyms". EPDF. Available at: [Link]

Sources

Exploratory

Comprehensive Toxicity Profile and LD50 Determination of Cyacetacide Hydrochloride

An In-Depth Technical Guide for Preclinical Pharmacology and Toxicology Executive Summary Cyacetacide (also known by its synonyms cyanoacetic acid hydrazide, cyanacethydrazide, or Dictycide) is a synthetic organic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Pharmacology and Toxicology

Executive Summary

Cyacetacide (also known by its synonyms cyanoacetic acid hydrazide, cyanacethydrazide, or Dictycide) is a synthetic organic compound historically deployed in veterinary medicine as a potent anthelmintic and tuberculostatic agent[1]. While its primary therapeutic indication was the eradication of lungworm (Dictyocaulus spp.) infections in livestock, its narrow therapeutic index and potent neurotoxicity profile necessitate rigorous pharmacological handling. The hydrochloride salt of cyacetacide enhances its aqueous solubility, making it highly bioavailable but concurrently exacerbating its acute toxicity profile.

This whitepaper serves as an authoritative guide for researchers and drug development professionals, synthesizing the structural pharmacodynamics, quantitative LD50 metrics, and self-validating experimental protocols required for assessing cyacetacide toxicity and its specific antidotal rescue.

Chemical Identity and Structural Pharmacodynamics

Cyacetacide ( C3​H5​N3​O ) features a highly reactive hydrazide moiety.

Therapeutic Mechanism of Action: In nematode infections, cyacetacide acts directly on the parasite's neuromuscular junction. The drug induces a reversible paralysis of the musculature, causing the lungworms to loosen their physical hold on the host's respiratory mucosa[2]. Once immobilized, the parasites are swept upward and expelled via the host's mucociliary escalator[2].

Neurotoxicity Pathway: At supratherapeutic doses, cyacetacide exhibits marked neurotoxicity. As a hydrazide derivative, its mechanism of toxicity mirrors that of isoniazid. The hydrazide moiety covalently reacts with pyridoxal 5'-phosphate (the active form of Vitamin B6) to form a biologically inactive hydrazone complex. This systemic depletion critically impairs glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The resulting GABAergic deficit precipitates severe CNS hyperexcitability, clinically manifesting as incoordination, tremors, and fatal tonic-clonic convulsions[1].

ToxicityPathway Cya Cyacetacide (Hydrazide) PLP Pyridoxal 5'-Phosphate (Vitamin B6) Cya->PLP Hydrazone Formation (Depletion) GAD Glutamic Acid Decarboxylase PLP->GAD Essential Coenzyme GABA GABA Synthesis (Inhibitory Tone) GAD->GABA Catalyzes Seizure CNS Convulsions (Neurotoxicity) GABA->Seizure Deficit Triggers Pyr Pyridoxine (Antidote) Pyr->PLP Replenishes Pool

Biochemical pathway of cyacetacide-induced neurotoxicity and pyridoxine rescue mechanism.

Quantitative Toxicity Profile (LD50)

The acute toxicity of cyacetacide has been rigorously quantified across multiple administration routes in murine models[3]. Because the compound is rapidly absorbed, systemic exposure via intraperitoneal injection represents the most potent route of toxicity[4].

Below is the consolidated quantitative data summarizing the median lethal dose (LD50) values:

SpeciesRoute of AdministrationLD50 ValueToxicological Classification (GHS)
MouseIntraperitoneal (IP)100 mg/kgCategory 3 (Toxic)
MouseSubcutaneous (SC)228 mg/kgCategory 3 (Toxic)
MouseOral (PO)250 mg/kgCategory 3 (Toxic)

Note: Cyacetacide is classified under UN Number 2811 as a "Toxic solid, organic, n.o.s." due to its acute lethality profile[4].

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality to explain why the experimental choice is made, ensuring robust and reproducible data generation.

Protocol: In Vivo Acute Toxicity Testing (LD50 Determination)

Objective: To establish the precise median lethal dose of cyacetacide hydrochloride.

  • Step 1: Animal Acclimatization and Fasting

    • Procedure: House adult Swiss albino mice (20-25g) in standard conditions. Fast the animals for 12 hours prior to oral dosing, providing water ad libitum.

    • Causality: Fasting eliminates the variable of gastric emptying rates and food-drug binding. This ensures that the pharmacokinetic absorption profile is solely dependent on the intrinsic permeability of the cyacetacide molecule, drastically reducing intra-group variance.

  • Step 2: Formulation of the Test Article

    • Procedure: Dissolve cyacetacide hydrochloride in sterile 0.9% physiological saline to achieve the desired concentration gradients.

    • Causality: The hydrochloride salt is highly hydrophilic. Utilizing 0.9% saline prevents osmotic shock in the intraperitoneal cavity and maintains physiological pH, ensuring that any observed toxicity is due to the active pharmaceutical ingredient (API) and not vehicle-induced cellular stress.

  • Step 3: Dose Escalation and Administration

    • Procedure: Administer the formulated drug via oral gavage (PO) or intraperitoneal (IP) injection. Use a minimum of 5 dose levels with 6 animals per cohort.

    • Validation Checkpoint: A vehicle-only control group MUST be included. This self-validating step ensures that mortality or neurotoxicity is exclusively attributable to cyacetacide and not the administration technique (e.g., esophageal trauma during gavage).

  • Step 4: Clinical Observation

    • Procedure: Monitor animals continuously for the first 4 hours, then daily for 14 days. Record instances of incoordination, tremors, and tonic-clonic convulsions.

    • Causality: Hydrazide-induced seizures typically manifest acutely as the PLP pool is rapidly depleted. The extended 14-day observation period is necessary to capture any delayed lethality secondary to hepatic or renal processing of the compound.

  • Step 5: Probit Analysis

    • Procedure: Plot the log-dose against the probit of mortality to calculate the LD50.

    • Causality: Lethality is a quantal (all-or-nothing) response. Probit transformation linearizes the sigmoidal dose-response curve, allowing for the mathematically rigorous and statistically sound interpolation of the exact LD50 value.

ExperimentalWorkflow Step1 1. Animal Acclimatization & Overnight Fasting Step2 2. Formulation of Cyacetacide HCl (Aqueous Vehicle) Step1->Step2 Step3 3. Route-Specific Administration (Oral, IP, SC) Step2->Step3 Step4 4. 14-Day Clinical Observation (Mortality & Seizure Tracking) Step3->Step4 Step5 5. Probit Analysis (LD50 Calculation) Step4->Step5

Step-by-step in vivo experimental workflow for the determination of acute LD50 values.

Protocol: Pyridoxine Rescue Assay (Antidote Validation)

Objective: To validate the efficacy of pyridoxine as a physiological antidote against cyacetacide-induced neurotoxicity[5],[6].

  • Step 1: Antidote Pre-treatment

    • Procedure: Administer pyridoxine hydrochloride (Vitamin B6) via IP injection 30 minutes prior to cyacetacide exposure.

    • Causality: This temporal lead allows for the in vivo enzymatic conversion of pyridoxine to pyridoxal 5'-phosphate (PLP). Saturating the apoenzyme of glutamic acid decarboxylase (GAD) creates a competitive buffer against the hydrazone-forming depletion caused by the toxicant.

  • Step 2: Toxicant Challenge

    • Procedure: Administer an absolute lethal dose (e.g., LD99) of cyacetacide hydrochloride.

    • Validation Checkpoint: A positive control group receiving the LD99 of cyacetacide without pyridoxine must exhibit 100% penetrance of the seizure phenotype and subsequent mortality. If this group survives, the cyacetacide API has degraded, and the entire assay must be voided.

  • Step 3: Phenotypic Rescue Scoring

    • Procedure: Quantify the latency to first seizure and overall survival rate.

    • Causality: Effective rescue and survival confirm the mechanistically specific nature of cyacetacide toxicity (PLP depletion) rather than off-target generalized cytotoxicity.

References

  • [2] Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 . National Center for Biotechnology Information (PubChem - NIH). Available at:[Link]

  • [5] Metabolic Disorders . Karger Publishers. Available at: [Link]

  • [1] cyanacethydrazide . ScienceOpen. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of Cyacetacide Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the thermal properties of cyacetacide hydrochloride, a compound of interest in pharmaceutical development. While cyacetacide and its derivatives have bee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of cyacetacide hydrochloride, a compound of interest in pharmaceutical development. While cyacetacide and its derivatives have been studied for their biological activity, a consolidated resource on their fundamental physicochemical properties is essential for formulation, stability testing, and quality control. This document synthesizes available data on the melting point of cyacetacide and its hydrochloride salt, outlines the authoritative experimental methodologies for its characterization, and explains the significance of key thermodynamic parameters. We will delve into the causality behind standard analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing field-proven insights into protocol design and data interpretation. Where public data is limited, we establish the theoretical framework and procedural guidance for its empirical determination.

Introduction to Cyacetacide and its Hydrochloride Salt

Cyacetacide, chemically known as cyanoacetic acid hydrazide (CAS 140-87-4), is a small organic molecule that has been investigated for its therapeutic potential, including as a tuberculostatic antibacterial agent and an anthelmintic for lungworms in veterinary applications.[1] The free base has the molecular formula C₃H₅N₃O.[2][3]

For pharmaceutical applications, active ingredients are often converted into salt forms to enhance properties such as solubility, stability, and bioavailability. The hydrochloride salt of cyacetacide (C₃H₅N₃O·HCl) is one such example.[1] Understanding the thermal behavior of this salt is a critical first step in the pre-formulation phase of drug development, as it directly impacts manufacturing processes (e.g., drying, milling, melt-granulation) and the long-term stability of the final drug product. Aqueous solutions of the hydrochloride salt are noted to be more stable than those of the free hydrazide, making its characterization particularly relevant.[1]

Core Physicochemical Properties

A clear distinction between the free base (cyacetacide) and its hydrochloride salt is crucial for accurate data interpretation. The fundamental properties are summarized below.

PropertyCyacetacide (Free Base)Cyacetacide HydrochlorideSource(s)
CAS Registry Number 140-87-4Not explicitly defined; derived from base[1][2][3]
Molecular Formula C₃H₅N₃OC₃H₅N₃O·HCl[1][2]
Molecular Weight 99.09 g/mol 135.55 g/mol [1][2]
Appearance Stout prisms from alcoholCrystals[1][2]

Melting Point Analysis: A Key Thermal Identifier

The melting point (Tfus) is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental property used for identification, purity assessment, and as an indicator of intermolecular forces.

Reported Melting Point Values

Significant differences in melting points are observed between the free base and its hydrochloride salt, which is expected due to the introduction of ionic character in the salt form, leading to a more stable crystal lattice that requires more energy to disrupt.

CompoundReported Melting Point (°C)Reported Melting Point (K)Source(s)
Cyacetacide (Free Base)114.5 - 115 °C387.65 - 388.15 K[1][2]
Cyacetacide (Free Base)108 - 110 °C381.15 - 383.15 K[4]
Cyacetacide Hydrochloride 145 °C 418.15 K [1]

The variation in the reported melting point for the free base may stem from different analytical methods or purity levels of the samples tested. The value of 145°C for the hydrochloride salt provides a critical benchmark for its identification.[1]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for melting point determination. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is superior to older capillary methods because it provides quantitative thermodynamic data, not just the transition temperature.

Causality Behind Experimental Choices:

  • Sample Preparation: A small sample size (2-5 mg) is used to ensure uniform heat distribution and minimize thermal gradients within the sample. The sample is hermetically sealed in an aluminum pan to contain any potential off-gassing and ensure a closed system during the phase transition.

  • Inert Atmosphere: A constant nitrogen purge (e.g., 50 mL/min) is maintained over the sample. This is critical to prevent oxidative degradation, especially for organic molecules heated to elevated temperatures.

  • Heating Rate: A controlled heating rate, typically 10°C/min, is a standard choice that balances resolution and experimental time. Slower rates can offer better resolution of complex thermal events, while faster rates may shift transition temperatures higher.

  • Calibration: The instrument's temperature and enthalpy scales must be calibrated using certified reference standards (e.g., Indium, Tin) that have well-defined melting points and enthalpies of fusion. This step is a cornerstone of a self-validating protocol, ensuring the accuracy and traceability of the results.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an Indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of cyacetacide hydrochloride into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a linear rate of 10°C/min up to a temperature well above the melting point (e.g., 180°C).

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_prep 1. Preparation cluster_run 2. DSC Analysis cluster_analysis 3. Data Interpretation Calibrate Calibrate DSC (Indium Standard) Weigh Weigh 2-5 mg Sample Calibrate->Weigh Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Purge Set N2 Purge (50 mL/min) Load->Purge Heat Ramp Temp (10°C/min) Purge->Heat Thermogram Generate Thermogram Heat->Thermogram Analyze Determine Onset T (Tfus) Integrate Peak (ΔHfus) Thermogram->Analyze

Caption: Workflow for Melting Point (Tfus) & Enthalpy of Fusion (ΔHfus) by DSC.

Thermodynamic Properties of Fusion

Beyond the melting temperature, the thermodynamics of the fusion process provide deeper insights into the material's physical stability.

Key Thermodynamic Parameters

While specific experimental values for cyacetacide hydrochloride are not found in publicly available literature, their definitions and the methods for their determination are well-established.

  • Enthalpy of Fusion (ΔHfus): This represents the amount of thermal energy required to induce the solid-to-liquid phase change at constant pressure. It is a direct measure of the strength of the crystal lattice. A higher enthalpy of fusion indicates stronger intermolecular forces. This value is calculated by integrating the area of the melting endotherm on the DSC thermogram.

  • Entropy of Fusion (ΔSfus): This is the change in entropy resulting from melting. It reflects the increase in disorder as the highly ordered crystalline structure transforms into the more random liquid state. It is calculated using the Gibbs free energy equation at the melting point: ΔSfus = ΔHfus / Tfus

  • Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity can indicate subtle phase transitions or changes in molecular motion within the material. DSC can be used to measure heat capacity by modulating the temperature profile.

Importance in Drug Development

These thermodynamic parameters are not merely academic. They are critical for:

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct melting points and enthalpies of fusion. Identifying and characterizing the most stable polymorph is a regulatory requirement.

  • Solubility Modeling: The enthalpy of fusion is a key parameter in theoretical models used to predict the solubility of a drug, such as the Yalkowsky-Valvani equation.

  • Formulation Design: Understanding the energy required to melt a substance is crucial for developing melt-based formulation processes like hot-melt extrusion.

Thermal Stability Assessment

The literature notes that the free base, cyacetacide, "rapidly dec by heat".[1][2] This thermal instability is a significant concern. It is imperative to determine if the hydrochloride salt offers improved thermal stability.

Experimental Protocol: Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is the ideal technique for this assessment. It continuously measures the mass of a sample as it is heated in a controlled atmosphere. Mass loss indicates decomposition, evaporation, or desorption.

Causality Behind Experimental Choices:

  • High-Resolution Balance: TGA is built around a highly sensitive microbalance to detect minute changes in mass.

  • Atmosphere Control: As with DSC, an inert nitrogen atmosphere is typically used to study thermal decomposition in the absence of oxygen. To investigate oxidative stability, a similar experiment would be run under an air or oxygen atmosphere.

  • Controlled Heating: A linear heating rate (e.g., 10°C/min) ensures that the decomposition events are well-defined and reproducible.

Step-by-Step Methodology:

  • Instrument Tare: Tare the TGA balance with an empty sample pan (typically platinum or ceramic).

  • Sample Loading: Place 5-10 mg of cyacetacide hydrochloride into the pan. A slightly larger sample size than DSC is often used to ensure the mass loss is well within the detection limits of the balance.

  • Instrument Setup: Place the pan onto the balance mechanism inside the furnace.

  • Thermal Program:

    • Equilibrate at 30°C under a nitrogen purge.

    • Ramp the temperature at 10°C/min to a high temperature (e.g., 400°C) to ensure complete decomposition is observed.

  • Data Analysis: The resulting TGA curve plots mass (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. TGA Analysis cluster_analysis 3. Data Interpretation Tare Tare TGA Balance Load Load 5-10 mg Sample in Pan Tare->Load Place Place Pan on Balance Load->Place Purge Set N2 Purge Place->Purge Heat Ramp Temp (10°C/min) Purge->Heat Curve Generate Mass vs. Temp Curve Heat->Curve Analyze Determine Onset of Decomposition Temp Curve->Analyze

Caption: Workflow for Thermal Stability Assessment by TGA.

Conclusion and Future Directions

This guide establishes that cyacetacide hydrochloride has a distinct and significantly higher melting point (145°C) than its free base form (approx. 108-115°C), a critical piece of data for its identification and quality control.[1][2][4] While the thermal properties of the free base are noted to be unstable upon heating, the stability profile of the hydrochloride salt requires empirical validation via Thermogravimetric Analysis.[1][2]

A significant data gap exists in the public domain regarding the quantitative thermodynamic properties of cyacetacide hydrochloride, such as its enthalpy and entropy of fusion. We have provided the authoritative, self-validating experimental protocols (DSC and TGA) necessary for researchers to determine these values. The empirical determination of these parameters is strongly recommended for any team involved in the development of drug products containing this active pharmaceutical ingredient, as this data will provide the foundational knowledge needed for robust formulation design, polymorph control, and stability prediction.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8820, Cyanoacetic acid hydrazide. Retrieved from [Link]

  • Cheméo (2026). Chemical Properties of Cyacetacide (CAS 140-87-4). Retrieved from [Link]

  • DrugFuture (2023). Cyacetacide. Retrieved from [Link]

  • National Institute of Standards and Technology (2026). Cyacetacide in NIST Chemistry WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using cyacetacide hydrochloride in pyrazole derivative synthesis

Application Note: Cyacetacide Hydrochloride in the Synthesis of Pyrazole Derivatives and Advanced Heterocycles Introduction & Mechanistic Rationale Cyacetacide (cyanoacetic acid hydrazide), frequently utilized as its hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cyacetacide Hydrochloride in the Synthesis of Pyrazole Derivatives and Advanced Heterocycles

Introduction & Mechanistic Rationale

Cyacetacide (cyanoacetic acid hydrazide), frequently utilized as its hydrochloride salt to enhance shelf stability and aqueous solubility, is an ambident, polyfunctional precursor widely employed in heterocyclic drug discovery[1]. The molecule is characterized by five distinct reactive centers: a cyano group, an active methylene, a carbonyl, an amido, and a primary hydrazino group[1].

When reacted with 1,3-dicarbonyl compounds such as acetylacetone, the hydrazino group of cyacetacide acts as a bis-nucleophile[2]. The reaction proceeds via an initial acid-catalyzed nucleophilic attack on one carbonyl to form a hydrazone intermediate, followed by intramolecular cyclization at the second carbonyl[2]. The elimination of two water molecules yields 1-cyanoacetyl-3,5-dimethylpyrazole , a highly reactive intermediate[3].

Causality & Experimental Design Choice: Utilizing 1-cyanoacetyl-3,5-dimethylpyrazole as a downstream cyanoacetylating agent is vastly superior to using traditional reagents like cyanoacetyl chloride or ethyl cyanoacetate[3]. Cyanoacetyl chloride is highly moisture-sensitive and toxic, while ethyl cyanoacetate requires harsh, high-temperature coupling conditions. In contrast, 1-cyanoacetyl-3,5-dimethylpyrazole is bench-stable, and during subsequent N-cyanoacetylation of amines, it releases 3,5-dimethylpyrazole as a leaving group[3]. Because this leaving group is highly soluble in cold organic solvents (like toluene or ethanol), the target N-cyanoacetamide precipitates cleanly out of solution, making the protocol a self-validating system that requires only simple filtration for purification[3],[4].

Reaction Pathway

Pathway A Cyacetacide HCl (Precursor) C Acid-Catalyzed Cyclocondensation A->C Aqueous HCl 0 °C to RT B Acetylacetone (1,3-Diketone) B->C D 1-Cyanoacetyl-3,5- dimethylpyrazole C->D - 2 H2O F N-Cyanoacetamides (Target Scaffold) D->F Ultrasound, 60 °C Toluene E Aromatic Amines (Nucleophiles) E->F

Figure 1: Mechanistic pathway for the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole and subsequent N-cyanoacetylation.

Experimental Protocols

Protocol A: Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole

This protocol leverages aqueous conditions and simple acid catalysis to construct the pyrazole ring[3].

Workflow Step1 Step 1: Dissolve Cyacetacide HCl in H2O at 0 °C Step2 Step 2: Add Acetylacetone + Catalytic HCl Step1->Step2 Step3 Step 3: Stir at RT for 2 h Step2->Step3 Step4 Step 4: Filter & Wash (Ice-Cold Water) Step3->Step4 Step5 Step 5: Vacuum Dry Yield: ~91% Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of cyacetacide hydrochloride in 15 mL of distilled water[3].

  • Initiation: Cool the solution to 0 °C using an ice bath. Causality: Maintaining 0 °C controls the initial exothermic hydrazone formation, preventing degradation of the active methylene group[3].

  • Addition: Add 10 mmol (approx. 1.02 mL) of acetylacetone dropwise under continuous stirring[3].

  • Catalysis: Add 2–3 drops of concentrated HCl (32%) to catalyze the cyclodehydration[4].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours[3].

  • Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove unreacted starting materials and residual acid[3].

  • Validation & Characterization: Dry the product under vacuum at 40 °C overnight. The reaction self-validates via the formation of a pristine white solid (Yield ~91%; mp 113–114 °C)[3]. Structural integrity is confirmed via 1 H NMR (400 MHz, CDCl 3​ ): δ 2.20 (s, 3H, CH 3​ ), 2.52 (s, 3H, CH 3​ ), 4.26 (s, 2H, CH 2​ -CN), 6.03 (s, 1H, pyrazole-H)[3].

Protocol B: Ultrasonically Assisted N-Cyanoacetylation of Amines

This protocol utilizes to drastically reduce reaction times compared to conventional refluxing[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the target aromatic amine in 20 mL of anhydrous toluene[3].

  • Mixing: Add this solution to a pre-dissolved mixture of 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol) in 20 mL of anhydrous toluene[3].

  • Irradiation: Subject the flask to ultrasonic irradiation (using a standard laboratory ultrasonic bath) maintained at 60 °C for 20–30 minutes[3]. Causality: Acoustic cavitation generates localized high temperatures and pressures, drastically accelerating mass transfer and nucleophilic acyl substitution without thermally degrading the reagents[3].

  • Monitoring: Verify reaction completion via TLC (Ethyl Acetate:Hexane, 1:2). The disappearance of the amine spot confirms conversion[3].

  • Purification: Cool the mixture to room temperature. The target N-cyanoacetamide derivative will precipitate, while the 3,5-dimethylpyrazole leaving group remains fully dissolved in the toluene filtrate[3]. Filter and wash the solid with cold ethanol.

Quantitative Data Summarization

The implementation of ultrasonic irradiation over conventional thermal heating provides significant advantages in terms of energy efficiency and product purity[3],[5].

ParameterConventional HeatingUltrasonic MethodCausality / Advantage
Energy Source Thermal (Reflux)Acoustic CavitationCavitation enhances localized mass transfer[5]
Temperature 110–120 °C60 °CPrevents thermal degradation of sensitive products[3]
Reaction Time 6.0 – 12.0 hours20 – 30 minutes~95% reduction in processing time[5]
Average Yield 80 – 85%90 – 95%Higher conversion due to efficient kinetic mixing[3]
Purification Requires recrystallizationDirect filtrationLeaving group stays soluble in cold solvent[3]

References

  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives Source: ACS Omega URL:[Link]

  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor Source: ChemRxiv URL:[Link]

  • New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation Guidelines for Cyacetacide Hydrochloride in Antimicrobial and Persister Cell Research

Executive Summary Cyacetacide (cyanoacetohydrazide) is a potent tuberculostatic agent structurally analogous to isoniazid. While traditionally utilized in standard antimicrobial susceptibility testing (AST), recent high-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyacetacide (cyanoacetohydrazide) is a potent tuberculostatic agent structurally analogous to isoniazid. While traditionally utilized in standard antimicrobial susceptibility testing (AST), recent high-throughput screenings have repositioned cyacetacide as a high-value compound for targeting stationary-phase persister cells in both mycobacterial and spirochete models. This application note provides authoritative, self-validating in vitro protocols for handling Cyacetacide Hydrochloride, ensuring high-fidelity data in both minimum inhibitory concentration (MIC) and persister viability assays.

Mechanistic Grounding & Rationale

Cyacetacide functions as a prodrug. To exert its1[1], it must be activated by the mycobacterial catalase-peroxidase enzyme (KatG). This activation generates a cyanoacetyl radical that couples with NAD+ or NADP+ to form a potent adduct. This adduct competitively inhibits InhA (enoyl-ACP reductase), arresting the FAS-II pathway, depleting mycolic acids, and ultimately compromising the mycobacterial cell wall.

Beyond active replication, cyacetacide has demonstrated significant efficacy against stationary-phase persister cells. Recent screens of FDA-approved drug libraries have shown that cyacetacide possesses2[2], highlighting its potential in treating chronic, recalcitrant infections.

G Cyacetacide Cyacetacide HCl (Prodrug) KatG KatG Activation (Catalase-Peroxidase) Cyacetacide->KatG Radical Cyanoacetyl Radical KatG->Radical Adduct Cyacetacide-NAD Adduct Radical->Adduct NAD+ / NADP+ InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA FASII FAS-II Pathway Arrest InhA->FASII Mycolic Depletion of Mycolic Acids FASII->Mycolic Death Mycobacterial Cell Death Mycolic->Death

Figure 1: Cyacetacide mechanism of action via KatG activation and InhA inhibition.

Physicochemical Properties & Reagent Preparation

The Causality of the Hydrochloride Salt: Using the hydrochloride (HCl) salt of cyacetacide rather than the free base is a critical experimental choice. The HCl salt dramatically enhances aqueous solubility. This eliminates the need for high-concentration Dimethyl Sulfoxide (DMSO) as a primary solvent. DMSO concentrations above 1% v/v can artificially permeabilize mycobacterial cell walls (skewing MIC data) and induce baseline cytotoxicity in mammalian counter-screens (e.g., HepG2 cells).

Preparation Protocol:

  • Stock Solution: Dissolve Cyacetacide HCl in sterile Milli-Q water to a concentration of 10 mg/mL.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Do not autoclave, as hydrazide bonds are susceptible to thermal hydrolysis.

  • Storage: Aliquot into light-protected, low-bind microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles to maintain the structural integrity of the cyano group.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol must act as a self-validating system. The following workflows embed internal controls directly into the assay architecture.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Target: Actively growing M. tuberculosis H37Rv

Resazurin is an oxidation-reduction indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a direct causal link between drug efficacy and metabolic arrest, avoiding the clumping artifacts common in optical density (OD600) readings of mycobacteria.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 (to prevent clumping).

  • Plate Setup: In a 96-well black, clear-bottom microtiter plate, perform 2-fold serial dilutions of Cyacetacide HCl (ranging from 25 µg/mL to 0.05 µg/mL) in 50 µL of media.

  • Internal Controls:

    • Sterility Control: 100 µL media only.

    • Growth Control: 50 µL media + 50 µL bacterial inoculum.

    • Positive Control: Isoniazid (0.1 µg/mL).

  • Inoculation: Add 50 µL of log-phase M. tuberculosis suspension (adjusted to 105 CFU/mL) to the test wells.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% w/v resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence at Ex 530 nm / Em 590 nm.

Protocol B: SYBR Green I/PI Assay for Persister Cell Viability

Target: Stationary-phase M. tuberculosis or B. burgdorferi

Standard culture-based AST can take 2-6 weeks for slow-growing mycobacteria. The3[3]. SYBR Green I permeates all cells (staining DNA green), while Propidium Iodide (PI) only enters cells with compromised membranes (quenching the green and fluorescing red).

  • Culture Preparation: Obtain a 20-day-old stationary phase culture of M. tuberculosis or a 7-day-old culture of B. burgdorferi.

  • Drug Exposure: Treat the persister cells with 50 µM Cyacetacide HCl in a 96-well plate.

  • Internal Validation Control: Treat a separate aliquot of cells with 70% isopropyl alcohol for 30 minutes to establish a "0% viability" baseline[3].

  • Staining: Add a dye mixture yielding a final concentration of 1x SYBR Green I and 10 µM PI. Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Read fluorescence using a microplate reader.

    • Green Fluorescence: Ex 485 nm / Em 538 nm

    • Red Fluorescence: Ex 538 nm / Em 612 nm

  • Analysis: Calculate the Green/Red fluorescence ratio. A3[3].

Quantitative Data Interpretation

The following table summarizes the expected quantitative benchmarks when utilizing Cyacetacide HCl across different assay modalities and target states.

Target OrganismCell StateAssay ModalityPrimary ReadoutExpected Activity / Benchmark
M. tuberculosis H37Rv Log-phase (Growing)REMA (Metabolic)Fluorescence (Ex 530/Em 590)MIC: 0.2 - 0.5 µg/mL
M. tuberculosis H37Ra Stationary (Persister)SYBR Green I / PIGreen/Red RatioRapid viability drop (<16 hrs)
B. burgdorferi Stationary (Persister)SYBR Green I / PIGreen/Red Ratio2[2]
HepG2 (Human) Actively dividingWST-1 (Cytotoxicity)Absorbance (450 nm)CC50 > 100 µg/mL

Expert Insights & Troubleshooting

  • Inconsistent MIC Values / Loss of Potency:

    • Causality: Cyacetacide contains a reactive hydrazide moiety that is prone to hydrolysis in aqueous solutions over time, especially at room temperature.

    • Solution: Always use freshly thawed aliquots. Never store working dilutions at 4°C for more than 24 hours.

  • High Background Noise in SYBR/PI Assays:

    • Causality: Extracellular DNA from naturally lysed cells in older stationary-phase cultures will bind SYBR Green I and PI, artificially inflating both fluorescence channels and skewing the Green/Red ratio.

    • Solution: Centrifuge the persister culture at low speed (e.g., 3000 x g) and gently wash the pellet once with sterile PBS prior to drug exposure and staining.

References

  • Title: Novel methods for rapid drug susceptibility testing and drug screens for growing and non-growing cells of prokaryotic and eukaryotic origin. Source: Google Patents (EP3321371A1).
  • Title: Identification of Additional Anti-Persister Activity against Borrelia burgdorferi from an FDA Drug Library. Source: NIH PMC.
  • Title: Unbiased Drug Repurposing Screen Raw Data (Table S1A). Source: bioRxiv.

Sources

Method

Application Note: Chemoselective Condensation Protocols for Cyacetacide Hydrochloride

Executive Summary Cyacetacide hydrochloride (cyanoacetohydrazide hydrochloride, CAS 5897-13-2) is a highly versatile, multi-centered building block utilized extensively in heterocyclic chemistry and drug development. Bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyacetacide hydrochloride (cyanoacetohydrazide hydrochloride, CAS 5897-13-2) is a highly versatile, multi-centered building block utilized extensively in heterocyclic chemistry and drug development. Because the molecule contains five distinct reactive sites, achieving chemoselectivity during condensation reactions requires precise control over thermodynamic and kinetic parameters. This application note provides field-proven insights into the causality of reaction conditions—specifically emphasizing how the inherent acidity of the hydrochloride salt dictates the divergence between N-cyclization (pyrazoles) and C-cyclization (pyridones) pathways.

Mechanistic Overview & Reactivity Profiling

Cyacetacide acts as an ambident nucleophile. The predominance of its reaction pathways is strictly governed by the reaction conditions and the presence of the hydrochloride counterion. The five reactive sites are detailed in 1[1]:

  • N1 (Terminal Hydrazide Amine): Highly nucleophilic, readily attacks electrophilic carbonyls.

  • N2 (Internal Hydrazide Amine): Participates in secondary cyclizations.

  • C3 (Carbonyl Carbon): Susceptible to nucleophilic attack.

  • C4 (Active Methylene): Can form a carbanion under basic conditions for Knoevenagel-type condensations.

  • C5 (Nitrile Carbon): Can undergo nucleophilic addition during ring closure.

ReactivityMap Cyacetacide Cyacetacide HCl (Ambident Nucleophile) Aldehydes Aromatic Aldehydes Cyacetacide->Aldehydes Dicarbonyl 1,3-Dicarbonyls Cyacetacide->Dicarbonyl Enones α,β-Unsaturated Ketones Cyacetacide->Enones Hydrazone Hydrazones (N-Attack) Aldehydes->Hydrazone EtOH, RT Acidic Acidic Conditions (Inherent HCl / H2O) Dicarbonyl->Acidic pH < 7 Basic Basic Conditions (Base Neutralization) Dicarbonyl->Basic pH > 7 Enones->Acidic Pyrazole Pyrazoles (N,N-Cyclization) Acidic->Pyrazole Dihydropyrazole 4,5-Dihydropyrazoles Acidic->Dihydropyrazole H2O, RT Pyridone Pyridones (C,N-Cyclization) Basic->Pyridone

Fig 1: Chemoselective pathways of cyacetacide HCl based on reaction conditions.

Experimental Logic: The Causality of Condition Selection

The Role of the Hydrochloride Salt

When utilizing cyacetacide hydrochloride, the reaction medium is inherently acidic. This is a critical factor that is often overlooked in standard protocols2[2].

  • Acid-Catalyzed Pathways (Pyrazoles): The low pH enhances the electrophilicity of target carbonyls, facilitating rapid nucleophilic attack by the terminal N1 amine. The acidic environment simultaneously suppresses the deprotonation of the C4 active methylene, effectively shutting down Knoevenagel condensation pathways and driving the reaction exclusively toward N,N-cyclization (pyrazole formation) 3[3].

  • Base-Catalyzed Pathways (Pyridones): To access C,N-cyclization pathways (pyridone formation), the inherent HCl must first be neutralized in situ. Adding a base such as triethylamine (TEA) or piperidine serves a dual purpose: it liberates the free cyanoacetohydrazide base and subsequently deprotonates the C4 active methylene to form the requisite carbanion for carbon-carbon bond formation 1[1].

Solvent and Temperature Effects
  • Water (Green Chemistry): Aqueous media at room temperature strongly favor the formation of kinetic products, such as 4,5-dihydropyrazoles from α,β -unsaturated ketones 3[3].

  • Ethanol/Methanol: Protic solvents stabilize the polar transition states during Schiff base (hydrazone) formation4[4]. Refluxing in ethanol provides the thermodynamic energy required for full aromatization in base-catalyzed ring closures.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized reaction conditions for directing the condensation of cyacetacide hydrochloride toward specific heterocyclic scaffolds.

Target ScaffoldReactantCatalyst / BaseSolventTemp (°C)TimeDominant PathwayYield Range
Hydrazones Aromatic AldehydesNone (Inherent HCl)Ethanol20-252-4 hN-Attack (Schiff Base)85-95%
Pyrazoles 1,3-DicarbonylsNone (Inherent HCl)Water / EtOH20-253-8 hN,N-Cyclization75-88%
Pyridones 1,3-DicarbonylsTriethylamine (TEA)Ethanol78 (Reflux)4-6 hC,N-Cyclization65-80%
4,5-Dihydropyrazoles α,β -Unsaturated KetonesNone (Inherent HCl)Water20-253-8 hN,N-Cyclization70-85%

Detailed Experimental Protocols

Protocol A: Synthesis of Hydrazones via Acid-Catalyzed Condensation

Objective: To synthesize cyanoacetyl hydrazones using the inherent acidity of the hydrochloride salt.

WorkflowA Step1 Mix Reagents (Cyacetacide HCl + Aldehyde) Step2 Solvent (Ethanol) Step1->Step2 Step3 Stirring (RT, 2-4h) Step2->Step3 Step4 Precipitation (Ice Bath) Step3->Step4 Step5 Filtration & Recrystallization Step4->Step5

Fig 2: Workflow for the synthesis of hydrazones at room temperature.

Procedure:

  • Preparation: In a 50 mL round-bottom flask, suspend cyacetacide hydrochloride (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the aromatic aldehyde (1.0 mmol) in one portion. Note: No additional glacial acetic acid is required, as the HCl salt provides sufficient catalytic protons to activate the carbonyl.

  • Reaction: Stir the mixture continuously at room temperature (20-25 °C) for 2 to 4 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4).

  • Workup: Upon completion, a precipitate will typically form. Transfer the flask to an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol to afford the pure hydrazone.

Protocol B: Synthesis of Pyridones via Base-Catalyzed Cyclocondensation

Objective: To force C-cyclization by neutralizing the HCl salt and deprotonating the active methylene.

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve cyacetacide hydrochloride (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) in absolute ethanol (15 mL).

  • Neutralization & Activation: Add triethylamine (TEA) (2.2 mmol) dropwise. Causality Note: 1.0 eq of TEA neutralizes the HCl salt, while the slight excess (1.2 eq) acts as the base catalyst to deprotonate the C4 active methylene, enabling Knoevenagel condensation.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours. The solution will typically darken as the cyclization proceeds.

  • Workup: Allow the reaction mixture to cool to room temperature, then pour it into crushed ice (50 g) while stirring vigorously. Neutralize any excess base with dilute HCl (1M) until the pH reaches ~6, which will induce precipitation of the pyridone derivative.

  • Isolation: Filter the precipitate, wash with distilled water, dry under vacuum, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water).

Protocol C: Aqueous Synthesis of 4,5-Dihydropyrazoles

Objective: Green synthesis of dihydropyrazoles from α,β -unsaturated ketones using water as a solvent.

Procedure:

  • Preparation: In a 50 mL flask, dissolve cyacetacide hydrochloride (1.0 mmol) in distilled water (10 mL). The solution will be naturally acidic.

  • Addition: Add the α,β -unsaturated ketone (1.0 mmol) to the aqueous solution.

  • Reaction: Stir the mixture at room temperature for 3 to 8 hours. The inherent acidic environment promotes the initial Michael-type addition of the hydrazide N1 to the enone, followed by rapid N2 cyclization onto the carbonyl.

  • Isolation: The product will precipitate directly from the aqueous medium. Filter the solid, wash with cold water, and dry.

References

  • Bondock, S., Tarhoni, A. E.-G., & Shiriny, A. A. "Utility of cyanoacetic acid hydrazide in heterocyclic synthesis." Arkivoc, 2006.
  • Thorat, et al. "A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole." International Journal of Advanced Research in Science, Communication and Technology (IJARSCT), 2025.
  • ChemRxiv Preprint. "Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor." ChemRxiv.
  • SciELO Article. "Reaction of β-Alkoxyvinyl Halomethyl Ketones with Cyanoacetohydrazide." J. Braz. Chem. Soc., 2008.

Sources

Application

Application Note &amp; Protocols: Optimal Catalytic Strategies for Cyacetacide Hydrochloride Cyclization Reactions

Executive Summary & Chemical Rationale Cyacetacide hydrochloride (cyanoacetohydrazide hydrochloride, CAS 5897-13-2) is a highly versatile C- and N-building block used extensively in the synthesis of complex heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Cyacetacide hydrochloride (cyanoacetohydrazide hydrochloride, CAS 5897-13-2) is a highly versatile C- and N-building block used extensively in the synthesis of complex heterocyclic scaffolds, including pyrazoles, pyridines, pyrimidines, and coumarins (1)[1].

The Causality of the Salt Form: Why use the hydrochloride salt instead of the free base? The free base of cyanoacetohydrazide is highly reactive and prone to premature self-cyclization into 3-amino-5-pyrazolone during storage, especially in the presence of ambient moisture (2)[2]. The hydrochloride salt protonates the hydrazino group, significantly reducing its nucleophilicity and conferring excellent shelf stability. However, this stability necessitates a carefully designed catalytic strategy during synthesis to first neutralize the salt, liberate the active ambident nucleophile, and subsequently drive the desired cyclization pathway.

Mechanistic Insights: The Ambident Nucleophile

Cyacetacide possesses an ambident nucleophilic character. It features both an N-nucleophile (the hydrazino group) and a C-nucleophile (the active methylene group flanked by a strongly electron-withdrawing nitrile and a carbonyl) (3)[3].

The choice of catalyst is the primary determinant of chemoselectivity. Strong inorganic bases (e.g., NaOH) can inadvertently hydrolyze the cyano group, leading to unwanted carboxylic acid derivatives. Conversely, mild organic bases or heterogeneous catalysts selectively deprotonate the active methylene to initiate carbon-carbon bond formation without degrading the nitrile moiety[2][3].

Ambident Core Cyacetacide (Active Form) N_Nuc N-Nucleophile (Hydrazino Group) Core->N_Nuc C_Nuc C-Nucleophile (Active Methylene) Core->C_Nuc Path1 Hydrazone Formation N_Nuc->Path1 Acid/Base Cat. Path2 Knoevenagel Condensation C_Nuc->Path2 Base Cat.

Caption: Ambident reactivity of cyacetacide highlighting N- and C-nucleophilic pathways.

Catalyst Selection & Performance Matrix

To optimize the cyclization of cyacetacide hydrochloride, the catalyst must perform a dual role: neutralization and deprotonation. The following table summarizes the quantitative performance of optimal catalysts across various reaction conditions.

CatalystOptimal LoadingTypical Reaction TimeAverage Yield (%)Primary Application & Causality
Triethylamine (Et₃N) 2.0 - 2.5 equiv2 - 4 hours80 - 88%General Pyrazole Synthesis: 1.0 eq neutralizes the HCl salt; the excess acts as a mild base to drive cyclization.
Piperidine 1.0 eq Et₃N + 0.2 eq Pip1 - 3 hours85 - 95%Coumarin Synthesis: Highly effective for Knoevenagel condensation of the active methylene.
Potassium Carbonate (K₂CO₃) 1.5 - 2.0 equiv4 - 6 hours75 - 85%Pyrimidine Synthesis: Cheap, easy aqueous workup; ideal for robust substrates.
Nano-SiO₂ 1.0 eq Et₃N + 20 mol%15 - 30 mins88 - 94%Green Synthesis: High-surface-area heterogeneous catalysis; prevents tar formation during reflux.

Experimental Protocols

Protocol A: Triethylamine-Mediated Synthesis of Pyrazolo[3,4-b]pyridines

Causality Focus: This protocol uses a stoichiometric excess of Et₃N. The first equivalent is strictly consumed by the neutralization of the hydrochloride salt. Failing to account for this will stall the reaction, as the active methylene cannot be deprotonated by the remaining weak conjugate base.

Reagents & Setup:

  • Cyacetacide hydrochloride (1.0 equiv, 10 mmol, 1.35 g)

  • Electrophilic partner (e.g., an arylidenecyanoacetate) (1.0 equiv, 10 mmol)

  • Triethylamine (Et₃N) (2.2 equiv, 22 mmol, ~3.1 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Neutralization: Suspend cyacetacide hydrochloride in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Add 1.0 equivalent of Et₃N dropwise at 0°C. Stir for 15 minutes. Self-Validation: The cloudy suspension will clarify as the free base is liberated.

  • Condensation: Add the electrophilic partner dissolved in the remaining 15 mL of ethanol.

  • Catalysis & Cyclization: Add the remaining 1.2 equivalents of Et₃N. Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Neutralize any excess base with 1M HCl until pH 6-7 is reached.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold ethanol, and recrystallize from DMF/Ethanol to yield the pure pyrazolo[3,4-b]pyridine derivative.

Protocol B: Green Synthesis of 3-Aminopyrazoles using Nano-SiO₂

Causality Focus: Traditional piperidine-catalyzed reflux can lead to polymerization and difficult workups. Nano-SiO₂ provides a heterogeneous surface that facilitates Michael addition via hydrogen bonding, significantly accelerating the reaction under ultrasonic conditions (2)[2].

Reagents & Setup:

  • Cyacetacide hydrochloride (1.0 equiv, 5 mmol) pre-neutralized with K₂CO₃ (0.5 equiv, 2.5 mmol) in water, extracted into ethyl acetate, and dried to yield the free base.

  • Substituted chalcone (1.0 equiv, 5 mmol)

  • Nano-SiO₂ (20 mol%)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Activation: Disperse Nano-SiO₂ in 10 mL of ethanol and sonicate for 5 minutes to prevent agglomeration.

  • Reaction: Add the pre-neutralized cyacetacide and the chalcone to the suspension.

  • Ultrasonication: Subject the flask to ultrasonic irradiation (typically 40 kHz) at 50°C for 20 minutes. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the chalcone spot (UV active at 254 nm) confirms the completion of the Michael addition and subsequent intramolecular cyclization.

  • Work-up: Filter the hot mixture to recover the Nano-SiO₂ catalyst (which can be washed with hot ethanol and reused up to 4 times).

  • Isolation: Concentrate the filtrate under reduced pressure to induce crystallization of the 3-aminopyrazole product.

Workflow Salt Cyacetacide HCl (Storage-Stable) Base Neutralization (Et₃N / K₂CO₃) Salt->Base FreeBase Cyacetacide (Ambident Nucleophile) Base->FreeBase Adduct Michael / Knoevenagel Intermediate FreeBase->Adduct Catalyst (Piperidine, Nano-SiO₂) Electrophile Electrophilic Partner (e.g., Chalcone) Electrophile->Adduct Product Heterocycle (Pyrazole, Pyridine) Adduct->Product Intramolecular Cyclization

Caption: Logical workflow of cyacetacide hydrochloride neutralization and catalyst-driven cyclization.

References

  • ChemRxiv. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Retrieved from2

  • Arkivoc. Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Retrieved from3

  • Benchchem. Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Cyanoacetic Acid and Its Derivatives. Retrieved from 1

Sources

Method

Application Note: Cyacetacide Hydrochloride in Cell Culture Dosing and Administration

Introduction & Scientific Context Cyacetacide hydrochloride (also known as cyanoacetohydrazide) is a pleiotropic small molecule with a rich history in both veterinary pharmacology and modern drug discovery. Historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Cyacetacide hydrochloride (also known as cyanoacetohydrazide) is a pleiotropic small molecule with a rich history in both veterinary pharmacology and modern drug discovery. Historically deployed as an in vivo anthelmintic agent (under trade names such as Dictycide and Leandin), its primary mechanism of action involves paralyzing lungworms, thereby allowing the host's ciliary action to clear the detached parasites[1].

In contemporary in vitro research, the application of cyacetacide has bifurcated into two critical, high-impact areas:

  • Anti-Persister Antimicrobial Screening: Recent high-throughput screens of FDA-approved drug libraries have identified cyacetacide as a potent agent capable of eradicating stationary-phase persister cells of Borrelia burgdorferi and Mycobacterium tuberculosis[2].

  • Cytotoxic Chemical Scaffold: The cyanoacetohydrazide moiety serves as a highly versatile ambident nucleophile. It is utilized to synthesize complex heterocyclic compounds (e.g., oxadiazoles, coumarins, and pyridines) that exhibit profound in vitro cytotoxicity against mammalian cancer cell lines such as MCF-7, HepG2, and HCT-116[3].

As a Senior Application Scientist, it is critical to approach cyacetacide not just as a static reagent, but as a dynamic molecule whose behavior is heavily dependent on the cellular model (mammalian vs. bacterial) and the growth phase of the target organism.

Mechanisms Cyacetacide Cyacetacide Hydrochloride (Cyanoacetohydrazide) Anthelmintic Anthelmintic Model (Veterinary/Ex Vivo) Cyacetacide->Anthelmintic Bacterial Anti-Persister Activity (B. burgdorferi / M. tb) Cyacetacide->Bacterial Scaffold Chemical Scaffold (Heterocycle Synthesis) Cyacetacide->Scaffold Mech1 Parasite Detachment & Ciliary Clearance Anthelmintic->Mech1 Mech2 Disruption of Stationary Phase Metabolism Bacterial->Mech2 Mech3 Cytotoxic Derivatives (e.g., Oxadiazoles) Scaffold->Mech3

Fig 1: Divergent applications and mechanisms of action for Cyacetacide in biological research.

Physicochemical Properties & Reagent Preparation

To ensure self-validating and reproducible protocols, the preparation of cyacetacide must account for its chemical reactivity. The hydrazide functional group is susceptible to hydrolysis and unwanted condensation reactions if handled improperly.

  • Molecular Weight: 99.09 g/mol (free base)[4].

  • Solubility: Highly soluble in water and ethanol; practically insoluble in ether[1].

  • Stock Solution Preparation:

    • Causality in Preparation: Because heat can rapidly decompose the compound[1], do not autoclave cyacetacide solutions.

    • Dissolve the powder in sterile, nuclease-free water or DMSO (for synthesized hydrophobic derivatives) to create a 10 mM or 50 mM stock.

    • Sterilize via filtration using a 0.22 µm PTFE or PES syringe filter.

    • Storage: Aliquot to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for 1 month.

Cell Culture Dosing Guidelines

Quantitative data for dosing must be tailored to the specific biological model. The table below summarizes validated concentration ranges based on the intended experimental endpoint.

Application / Assay TypeTarget Organism / Cell LineRecommended Dosing RangeIncubation TimePrimary Readout
Anti-Persister Assay B. burgdorferi (Stationary Phase)10 µM – 50 µM5 – 7 DaysSYBR Green / PI Viability
Anthelmintic Ex Vivo Model Ascaridia galli / Lungworms1 mg/mL – 5 mg/mL24 – 48 HoursMicromorphological changes
Mammalian Cytotoxicity MCF-7, HepG2, PC-3 (Cancer)5 µg/mL – 100 µg/mL*48 – 72 HoursMTT / Alamar Blue

*Note: Mammalian cytotoxicity dosing typically applies to cyacetacide-derived heterocyclic compounds rather than the raw intermediate, which is generally well-tolerated by normal fibroblast cells[3].

Experimental Protocols

Protocol A: In Vitro Anti-Persister Assay (Borrelia burgdorferi)

Standard antibiotics (e.g., doxycycline) target active cellular machinery in log-phase bacteria. To screen for anti-persister activity, researchers must intentionally induce a dormant state.

  • Culture Preparation: Inoculate B. burgdorferi in BSK-H complete medium. Incubate at 33°C without agitation for 7 days to reach the stationary phase.

    • Causality: A 7-day stationary phase culture is highly enriched for persister microcolonies, accurately mimicking the metabolic dormancy seen in chronic, recalcitrant infections[2].

  • Plating: Transfer 100 µL of the stationary-phase culture into a sterile 96-well plate.

  • Compound Dosing: Add filter-sterilized cyacetacide to achieve a final well concentration of 50 µM.

    • Causality: A higher concentration (50 µM) is utilized in primary in vitro screens to overcome the extreme metabolic shutdown of persister cells and maximize assay sensitivity before moving to lower, clinically relevant doses in vivo[2].

  • Incubation: Seal the plate to prevent evaporation and incubate at 33°C in a 5% CO2 environment for 7 days.

  • Viability Readout (SYBR/PI): Add SYBR Green I and Propidium Iodide (PI) to the wells.

    • Causality: SYBR Green is membrane-permeable and stains all nucleic acids (live cells = green). PI is membrane-impermeable and only enters cells with compromised membranes (dead cells = red). The ratio of green-to-red fluorescence provides a highly accurate, quantitative measure of bactericidal activity[5].

Workflow Step1 1. Culture Preparation (7-Day Stationary Phase) Step2 2. Compound Dosing (50 µM Cyacetacide) Step1->Step2 Step3 3. Incubation (7 Days, 33°C) Step2->Step3 Step4 4. Viability Staining (SYBR Green / PI) Step3->Step4 Step5 5. Fluorescence Quantification Step4->Step5

Fig 2: Step-by-step workflow for the bacterial anti-persister viability assay.

Protocol B: Mammalian Cell Cytotoxicity Screening (MTT Assay)

When utilizing cyacetacide as a precursor to synthesize novel chemotherapeutics (e.g., oxadiazolyl acetonitriles), the resulting compounds must be screened against human tumor cell lines[3].

  • Cell Seeding: Harvest exponential-phase MCF-7 (breast cancer) or HepG2 (hepatocellular carcinoma) cells. Seed at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO2 to allow complete cell adherence.

  • Dosing: Aspirate the media. Apply fresh media containing the cyacetacide-derived compounds at varying concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

References

  • National Institutes of Health (PMC). Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. Retrieved from: [Link]

  • National Institutes of Health (PubChem). Cyanoacetic acid hydrazide | C3H5N3O | CID 8820. Retrieved from:[Link]

  • National Institutes of Health (PMC). Identification of Additional Anti-Persister Activity against Borrelia burgdorferi from an FDA Drug Library. Retrieved from: [Link]

  • Google Patents.EP3321371A1 - Novel methods for rapid drug susceptibility testing and drug screens for growing and non-growing cells of prokaryotic and eukaryotic origin.

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of cyacetacide hydrochloride in aqueous solutions

A Guide to Preventing Degradation in Aqueous Solutions Welcome to the technical support guide for cyacetacide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation in Aqueous Solutions

Welcome to the technical support guide for cyacetacide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of cyacetacide hydrochloride.

Q1: What is cyacetacide hydrochloride and why is its aqueous stability a concern?

Cyacetacide hydrochloride, the hydrochloride salt of 2-cyanoacetohydrazide, is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other heterocyclic molecules.[1][2][3] Its structure contains a cyanoacetamide group and a hydrazide group, both of which are susceptible to degradation in water.[4] Maintaining its stability in solution is critical for accurate and reproducible results in quantitative assays, kinetic studies, and synthesis protocols. Degradation can lead to a loss of active compound concentration, the formation of interfering byproducts, and unreliable experimental outcomes.

Q2: What are the primary factors that cause cyacetacide hydrochloride to degrade in water?

The degradation of cyacetacide hydrochloride in aqueous solutions is primarily driven by three factors:

  • pH: The molecule's stability is highly pH-dependent. Both acidic and basic conditions can promote hydrolysis, although through different mechanisms affecting different parts of the molecule.[5][6]

  • Oxidation: The hydrazide functional group is susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions which can act as catalysts.[7][8]

  • Temperature and Light: Like many chemical compounds, degradation rates are accelerated by elevated temperatures.[1] Exposure to light can also contribute to degradation, a common issue for compounds in solution.

Q3: What are the visible signs of degradation in my solution?

A freshly prepared aqueous solution of cyacetacide hydrochloride should be clear and colorless. The first visible signs of degradation are often a change in the solution's properties. Aqueous solutions may become discolored, often developing a yellow tint, after a few days.[1] Concurrently, the pH of an unbuffered solution may shift and become more alkaline over time, which can further accelerate degradation.[1]

Q4: How long can I expect a standard aqueous solution of cyacetacide hydrochloride to be stable?

For a simple, unbuffered solution prepared in purified water and stored at room temperature, it is not recommended to store it for more than 24 hours.[9] However, by implementing proper stabilization techniques as outlined in this guide—such as using buffers, controlling temperature, and protecting from light—the stability can be extended significantly. For critical applications, stability should always be empirically verified under your specific experimental conditions.

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. Cyacetacide hydrochloride primarily degrades via two pathways: hydrolysis and oxidation .

Hydrolysis

The molecule has two sites susceptible to hydrolysis: the amide linkage and the hydrazide linkage.

  • Base-Mediated Hydrolysis: Under neutral to alkaline conditions, the cyanoacetamide portion is particularly vulnerable. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the amide bond. This process is generally faster as the pH increases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrazide group can be hydrolyzed.[4][5] This pathway involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Oxidation

The hydrazide functional group (-CONHNH₂) is a reducing moiety and is therefore susceptible to oxidation. Dissolved molecular oxygen can oxidize the hydrazide, a reaction that can be significantly accelerated by the presence of trace metal ions (e.g., Cu²⁺, Fe³⁺) in the solution.[8] This pathway leads to a loss of the parent compound and the formation of various oxidation products.

cluster_main Degradation of Cyacetacide Hydrochloride cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Mol Cyacetacide Hydrochloride (NC-CH₂-CO-NHNH₂·HCl) H_Base Base-Catalyzed (pH > 7) Mol->H_Base H_Acid Acid-Catalyzed (pH < 7) Mol->H_Acid Ox Oxidants (O₂, Metal Ions) Mol->Ox Prod_H_Base Cyanoacetic Acid + Hydrazine H_Base->Prod_H_Base Amide Cleavage Prod_H_Acid Cyanoacetamide + Other Products H_Acid->Prod_H_Acid Hydrazide Cleavage Prod_Ox Oxidized Products (e.g., Diazenes) Ox->Prod_Ox Hydrazide Oxidation

Caption: Primary degradation pathways for cyacetacide hydrochloride.
Section 3: Troubleshooting and Stabilization Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q: My solution turns yellow and its pH drifts upwards after only a day. What is happening and how can I prevent it?

A: This is a classic sign of hydrolysis. The yellow color indicates the formation of degradation products, and the upward pH drift is likely due to the consumption of protons or formation of alkaline species as the molecule breaks down.[1] The increasingly alkaline environment can then self-catalyze further degradation of the cyanoacetamide structure.

Solution: pH Control with Buffers The most effective way to combat this is to prepare your solutions in a suitable buffer.

  • Recommended Buffers: Use standard biological buffers such as citrate or phosphate.

  • Optimal pH Range: While hydrazides are most stable at neutral pH[5], the cyanoacetamide moiety is more stable under slightly acidic conditions.[6] A good starting point for balancing these opposing factors is a pH range of 4.0 - 6.0 . You must test several pH points within this range to find the optimal stability for your specific application and concentration.

  • Avoid Amine Buffers: Do not use buffers containing primary or secondary amines (e.g., Tris), as these can potentially react with the cyanoacetamide portion of the molecule.

Q: I'm observing a progressive loss of compound activity in my assay, even when using solutions prepared on the same day. What could be the cause?

A: This issue points towards a more rapid degradation pathway, likely oxidation, which can occur faster than hydrolysis.[8] This is especially prevalent in solutions prepared with standard lab water that has not been de-gassed, or if there are trace metal contaminants in your reagents or glassware.

Solution: Minimizing Oxidation You must take active steps to remove oxygen and potential catalysts from your solution.

  • Use High-Purity, De-gassed Solvents: Prepare solutions using HPLC-grade water. Before use, de-gas the water by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a sonication/vacuum cycle.

  • Consider Antioxidants: For longer-term storage or highly sensitive assays, the addition of an antioxidant can be beneficial. Ascorbic acid or sodium metabisulfite are common choices. Start with a low concentration (e.g., 0.01% - 0.1% w/v) and verify compatibility with your downstream application.

  • Add a Chelating Agent: To eliminate the catalytic effect of trace metal ions, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.01% - 0.05% w/v.[7]

Q: What is the definitive protocol for preparing and storing cyacetacide hydrochloride stock solutions to ensure maximum stability?

A: The following protocol integrates best practices to maximize the shelf-life and reliability of your stock solutions.

Protocol: Preparation of Stabilized Cyacetacide Hydrochloride Aqueous Solution

  • Solvent Preparation: Use HPLC-grade water. De-gas the water by sparging with high-purity nitrogen gas for at least 20 minutes.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM sodium citrate) in the de-gassed water. Adjust the pH to your target value (recommended starting range: 4.0 - 6.0).

  • (Optional) Add Stabilizers: If required, dissolve EDTA (to a final concentration of 0.01%) and/or an antioxidant in the buffer solution.

  • Dissolution: Accurately weigh the required amount of cyacetacide hydrochloride powder and dissolve it in the prepared buffer to your target concentration. Mix gently until fully dissolved.

  • Storage:

    • Dispense the solution into small-volume aliquots in amber glass vials to prevent photodegradation and minimize headspace.[9]

    • Blanket the headspace of each vial with nitrogen or argon gas before sealing.

    • Store the aliquots at 2-8°C . For long-term storage (>1 week), consider storing at -20°C, but verify stability after freeze-thaw cycles.

  • Usage: When needed, thaw one aliquot completely at room temperature. Use it for the day's experiments and discard any unused portion to avoid degradation from repeated temperature cycles and air exposure.

ParameterRecommendationRationale
Solvent HPLC-Grade Water, De-gassedMinimizes oxidative degradation from dissolved O₂.
pH Control Buffered Solution (pH 4.0 - 6.0)Prevents pH drift and minimizes hydrolysis.[5][6]
Additives 0.01% EDTA (optional)Chelates metal ions that catalyze oxidation.[7]
Container Amber Glass VialsProtects from light-induced degradation.[9]
Storage Temp. 2-8°C (Short-term) / -20°C (Long-term)Reduces the rate of all chemical degradation reactions.
Atmosphere Inert Gas (N₂ or Ar) OverlayDisplaces oxygen from the vial headspace.[8]
Section 4: Analytical Protocol for Stability Assessment

Verifying the stability of cyacetacide hydrochloride under your specific conditions is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable way to quantify the parent compound over time.[10]

Caption: Experimental workflow for an HPLC-based stability study.
Protocol: HPLC-UV Stability Study
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0). A typical starting point is 20:80 Acetonitrile:Buffer.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a low wavelength, such as 210 nm or 225 nm.[10]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare solutions of cyacetacide hydrochloride in the different aqueous environments you wish to test (e.g., purified water, pH 4 buffer, pH 7 buffer, pH 9 buffer).

    • Immediately after preparation, inject a sample from each solution to get the "Time 0" peak area. This serves as your 100% reference.

    • Store the solutions under the desired test conditions (e.g., protected from light at 25°C).

    • At predetermined time points (e.g., 4, 8, 24, 48, 72 hours), withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.

    • Record the peak area for cyacetacide hydrochloride at each time point.

  • Data Analysis:

    • Calculate the percentage of cyacetacide hydrochloride remaining at each time point relative to the Time 0 sample: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

    • Plot % Remaining versus Time to visualize the degradation kinetics and determine the optimal storage conditions for your needs.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Elution Isocratic (e.g., 80% A, 20% B)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm[10]
Column Temperature 30°C
References
  • Darwish, I. A., et al. (2013). Two stability indicating chromatographic methods for quantification of the drug in the presence of its degradation products. Journal of the Chilean Chemical Society, 58(4), 2135-2141. [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • El-Nahas, A. M., & El-Shazly, S. A. (1987). Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures. Indian Journal of Chemistry, 26A, 392-394. [Link]

  • Gant, T. G., et al. (2021). Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides. Journal of the American Chemical Society, 143(1), 345-356. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • PubChem. (n.d.). Cyanoacetic acid hydrazide. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Otsuka Chemical Co., Ltd. (n.d.). Hydrazine Derivatives/Hydrazide Compounds. Otsuka Chemical. Retrieved March 27, 2026, from [Link]

  • Toth, B. (2012). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyacetacide. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

Sources

Optimization

troubleshooting cyacetacide hydrochloride solubility issues in DMSO

Welcome to the Technical Support Center for Cyacetacide Hydrochloride . This guide is engineered for researchers and drug development professionals facing solubilization, stability, or kinetic challenges when preparing s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyacetacide Hydrochloride . This guide is engineered for researchers and drug development professionals facing solubilization, stability, or kinetic challenges when preparing stock solutions of cyacetacide hydrochloride (cyanoacetohydrazide hydrochloride) in Dimethyl Sulfoxide (DMSO).

Below, you will find diagnostic workflows, causality-driven FAQs, and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Diagnostic Troubleshooting Workflow

When your cyacetacide hydrochloride fails to dissolve or exhibits abnormal behavior in DMSO, follow this logical decision tree to identify the root cause.

G N1 Prepare Cyacetacide HCl in DMSO N2 Is the solution cloudy or precipitating? N1->N2 N3 Use newly opened, anhydrous DMSO N2->N3 Yes (Solvent Issue) N4 Apply Sonication & Gentle Heating (<40°C) N2->N4 Yes (Kinetic Issue) N7 Clear Stock Solution (Aliquot & Store at -80°C) N2->N7 No (Clear) N5 Does discoloration (yellow/brown) occur? N3->N5 N4->N5 N6 Discard. Water ingress caused alkaline shift & degradation N5->N6 Yes N5->N7 No

Troubleshooting workflow for cyacetacide HCl solubilization in DMSO.

Part 2: Quantitative Data & Solvation Parameters

Understanding the physicochemical boundaries of your compound is the first step in troubleshooting. While the free base and hydrochloride salt share similar applications, their solvation dynamics differ.

ParameterSpecification
Chemical Name Cyacetacide Hydrochloride (Cyanoacetohydrazide HCl)
CAS Number 140-87-4 (Free Base)[1]
Molecular Weight 135.55 g/mol (Salt) / 99.09 g/mol (Base)[1]
Maximum Solubility (DMSO) ~100 mg/mL (1009.18 mM) Requires Sonication[2]
Maximum Solubility (Water) ~100 mg/mL Requires Sonication[2]
Thermal Stability Rapidly decomposes upon high heat (Salt melting point: 145°C)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for 1 month[2]

Part 3: In-Depth Troubleshooting FAQs

Q1: Why is my cyacetacide hydrochloride precipitating in DMSO despite being well below the 100 mg/mL solubility limit? The Causality: The dissolution of cyacetacide HCl in DMSO is heavily dependent on the anhydrous state of the solvent. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, it alters the solvation shell and disrupts the hydrogen-bonding network required to keep the salt dissolved. Furthermore, cyacetacide possesses a high kinetic barrier to dissolution; without mechanical energy (sonication), the crystal lattice of the hydrochloride salt will not readily dissociate into the solvent[2].

Q2: My stock solution turned yellow/brown after sitting on the bench for a few hours. Is it still usable for my assays? The Causality: No, you must discard the solution. Discoloration is a direct visual indicator of chemical degradation. When hygroscopic DMSO introduces water into the system, it triggers a cascade: the aqueous micro-environment causes the solution's pH to shift alkaline over time. Cyacetacide is highly unstable in alkaline conditions and will rapidly undergo nucleophilic degradation or auto-condensation into byproducts like 3-oxo-5-iminopyrazolidine[1]. To prevent this, always use newly opened, anhydrous DMSO and keep the solution chilled or at room temperature for the absolute minimum time necessary.

Q3: Can I use a hot water bath to force the compound into solution faster? The Causality: You may use gentle heating (up to 37°C - 40°C), but you must strictly avoid prolonged exposure to elevated temperatures. Cyacetacide is documented to rapidly decompose under high heat[1]. The thermal energy can accelerate the very degradation pathways you are trying to avoid, especially if trace moisture is present. Rely on ultrasonic energy (sonication) rather than thermal energy to overcome the dissolution barrier.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, use this self-validating protocol for preparing a 50 mM stock solution of Cyacetacide HCl. Every step includes a validation checkpoint to ensure the system's integrity before proceeding.

Step 1: Thermal Equilibration

  • Action: Remove the cyacetacide HCl vial from cold storage and place it in a desiccator at room temperature for 30 minutes.

  • Validation Check: Inspect the vial visually. If condensation is visible on the outside or inside of the glass, do not open it. Opening a cold vial introduces atmospheric moisture, which will cause downstream degradation.

Step 2: Solvent Introduction

  • Action: Open a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity). Add the calculated volume of DMSO directly to the cyacetacide HCl powder to achieve a 50 mM concentration.

  • Validation Check: Ensure the DMSO is from a single-use ampoule. If using a previously opened bottle of DMSO, you risk moisture contamination.

Step 3: Mechanical Solubilization

  • Action: Vortex the mixture gently for 30 seconds. Place the vial in a room-temperature ultrasonic water bath for 5 minutes.

  • Validation Check (The Tyndall Test): Hold the vial against a dark background and shine a light through it. If you observe light scattering (the Tyndall effect), undissolved micro-particulates remain. Repeat sonication in 5-minute intervals until the solution is optically clear.

Step 4: Quality Control & Aliquoting

  • Action: Immediately divide the clear solution into single-use aliquots in sterile, amber microcentrifuge tubes. Blanket the tubes with Argon or Nitrogen gas before sealing to displace oxygen and ambient moisture.

  • Validation Check: The final solution must be completely colorless. If any yellow or brown tint is observed, the batch has degraded and must be discarded[1].

  • Storage: Transfer aliquots immediately to -80°C. Validate that aliquots are used within 6 months and never subjected to freeze-thaw cycles[2].

References

  • MedChemExpress. Cyanoacetohydrazide (Cyanoacetic hydrazide) | Drug Intermediate.
  • DrugFuture. Cyacetacide Properties and Literature References.

Sources

Troubleshooting

Technical Support Center: Cyacetacide Hydrochloride Reaction Optimization

Welcome to the Technical Support Center for heterocyclic synthesis. As Senior Application Scientists, we frequently encounter researchers struggling with irreproducible yields when utilizing cyacetacide (cyanoacetohydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As Senior Application Scientists, we frequently encounter researchers struggling with irreproducible yields when utilizing cyacetacide (cyanoacetohydrazide) hydrochloride. The root cause of these issues almost always traces back to a misunderstanding of the thermodynamic energy barriers required for intramolecular cyclization versus intermolecular condensation, compounded by improper handling of the hydrochloride salt.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to optimize your reaction temperatures and maximize your yields.

Mechanistic Overview: The Kinetic vs. Thermodynamic Divide

Cyacetacide is a highly versatile, ambident nucleophile containing five distinct reactive centers: a cyano group, an active methylene group, a carbonyl group, an amido group, and a hydrazino group[1]. Because of this structural complexity, the molecule's reaction pathway is highly sensitive to temperature.

At lower temperatures, reactions are governed by kinetic control , favoring rapid intermolecular attacks (e.g., Knoevenagel condensations or hydrazone formations)[2]. To achieve the final heterocyclic scaffold (such as a pyrazole, oxadiazole, or pyridine), the system must be pushed into thermodynamic control via elevated temperatures, providing the activation energy necessary for intramolecular ring closure[3].

Reaction Pathway Visualization

G A Cyacetacide HCl (Protonated, Inactive) B Base Addition (e.g., TEA, Piperidine) A->B C Free Cyanoacetohydrazide (Active Nucleophile) B->C - HCl D Room Temp (20-25°C) Kinetic Control C->D + Electrophile E Reflux (60-100°C) Thermodynamic Control C->E + Electrophile F Acyclic Intermediates (Hydrazones/Knoevenagel) D->F Fast Condensation G Cyclized Heterocycles (Pyrazoles/Pyridines) D->G Stalled Cyclization E->G Intramolecular Cyclization H Degradation Products (Cyanoacetyl Loss) E->H Prolonged >100°C

Fig 1. Temperature-dependent reaction pathways of cyacetacide hydrochloride.

Troubleshooting Guide & FAQs

Q1: My reaction with cyacetacide hydrochloride is yielding an acyclic intermediate instead of the target pyrazole/oxadiazole ring. Why? The Causality: At room temperature (20–25 °C), the reaction is trapped under kinetic control. The initial intermolecular attack—such as the condensation of the active methylene with an aldehyde—occurs rapidly[2]. However, the subsequent intramolecular cyclization (e.g., the attack of the -NH group on the cyano carbon) faces a high activation energy barrier. The Solution: You must transition the system to thermodynamic control. Refluxing the reaction mixture in ethanol (78 °C) for 2–4 hours provides the necessary thermal energy to overcome the barrier and drive the cyclization to completion[3].

Q2: I am observing no reaction or very poor nucleophilic attack when adding my electrophile. What is wrong? The Causality: You are likely failing to liberate the free base. Cyacetacide hydrochloride is highly stable, but it is electrophilically inert at the terminal nitrogen because the hydrazine moiety is protonated ( −NH−NH3+​Cl− ). Without a free lone pair on the nitrogen, the initial nucleophilic attack cannot occur. The Solution: The salt must be neutralized in situ prior to the addition of the electrophile. Add a stoichiometric amount (1.05 to 1.1 equivalents) of a mild organic base such as triethylamine (TEA) or piperidine to the solvent[4]. This deprotonates the salt, restoring its nucleophilicity.

Q3: When I increase the temperature above 100 °C to force cyclization, my reaction mixture turns dark and my yield drops. What is happening? The Causality: While heat is required for cyclization, excessive temperatures or prolonged reflux times lead to deleterious side reactions. The highly active methylene and cyano groups are prone to polymerization under basic conditions at high heat. Furthermore, studies have demonstrated that excessive heating can cause the elimination of water with the simultaneous, unintended loss of the cyanoacetyl group entirely, destroying your target scaffold[3]. The Solution: Strictly control your reaction temperature. Do not exceed the boiling point of ethanol (78 °C) unless specifically required by the protocol. Monitor the reaction via TLC and quench it immediately upon the disappearance of the acyclic intermediate.

Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between reaction temperature, required additives, and the resulting product distribution.

Reaction Phase / TempReaction TimeBase RequirementDominant Product ProfileTypical Yield
Kinetic (20–25 °C)2–16 hours1.1 eq (TEA)Acyclic Intermediates (Hydrazones / Knoevenagel)75–85%
Thermodynamic (60–80 °C)2–4 hours1.1 eq (TEA)Cyclized Heterocycles (Pyrazoles / Pyridines)80–90%
Degradation (>100 °C)>6 hours1.1 eq (TEA)Polymerized / Decyanoacetylated Byproducts<30%

Standard Operating Procedure (SOP)

Temperature-Controlled Synthesis of Pyrazole Derivatives

Self-Validating Protocol: This workflow ensures the complete conversion of the hydrochloride salt to the cyclized heterocycle by deliberately separating the kinetic and thermodynamic phases.

Step 1: Salt Neutralization (0 °C to Room Temp)

  • Suspend 1.0 mmol of cyacetacide hydrochloride in 10 mL of absolute ethanol in a round-bottom flask.

  • Dropwise, add 1.1 mmol of triethylamine (TEA) while stirring at 0 °C.

  • Validation Check: The opaque suspension will clarify into a homogeneous solution as the free base is liberated. Stir for an additional 15 minutes at room temperature.

Step 2: Kinetic Condensation (Room Temp)

  • Add 1.0 mmol of the target electrophile (e.g., an α,β-unsaturated ketone or aromatic aldehyde) to the solution[4].

  • Stir the mixture at 20–25 °C for 1–2 hours.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (2:3) mobile phase. A new spot corresponding to the acyclic intermediate (e.g., hydrazone) should appear, coinciding with the consumption of the starting materials. Do not proceed to Step 3 until the starting electrophile is fully consumed.

Step 3: Thermodynamic Cyclization (Reflux)

  • Attach a reflux condenser and heat the reaction mixture to 78 °C (ethanol reflux)[1].

  • Maintain reflux for 2–4 hours.

  • Validation Check: Monitor via TLC every 45 minutes. The intermediate spot will gradually disappear, replaced by a new, distinct spot representing the cyclized pyrazole derivative.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 30 mL of ice-cold distilled water while stirring vigorously to precipitate the product[4].

  • Filter the resulting solid under vacuum, wash with cold water to remove residual amine salts, and recrystallize from aqueous ethanol to achieve >98% purity.

Sources

Optimization

reducing impurities during cyacetacide hydrochloride crystallization

Welcome to the Technical Support Center for cyacetacide hydrochloride synthesis and purification. Cyacetacide (cyanoacetic acid hydrazide) is an essential small-molecule intermediate and active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyacetacide hydrochloride synthesis and purification. Cyacetacide (cyanoacetic acid hydrazide) is an essential small-molecule intermediate and active pharmaceutical ingredient (API) utilized historically as a tuberculostatic and veterinary anthelmintic agent[1].

While the hydrochloride salt (mp 145°C) is highly stable, the free hydrazide is notoriously sensitive—it rapidly decomposes upon heating, and its aqueous solutions discolor and shift to an alkaline pH over time[2]. Consequently, the crystallization process is highly prone to trapping impurities if thermodynamic and kinetic parameters are not strictly controlled. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you isolate high-purity cyacetacide hydrochloride.

Mechanistic Overview: Pathways of Impurity Formation

Before troubleshooting, it is critical to understand the causality behind impurity generation. Impurities in cyacetacide HCl typically arise from three distinct vectors:

  • Process-Related Precursors: Unreacted ethyl cyanoacetate or hydrazine hydrate from the primary boiling alcohol synthesis[2]. Hydrazine is a known genotoxic impurity and its carryover must be strictly controlled[3].

  • Thermal Degradation: Elevated temperatures during the dissolution phase prior to salt formation lead to rapid decomposition of the free base into oligomeric hydrazones[2].

  • Oxidative/pH-Induced Degradation: Prolonged exposure of the free base to moisture or air causes auto-oxidation, leading to solution discoloration[2].

Pathway ECA Ethyl Cyanoacetate CYA Cyacetacide (Free Base) Unstable in Heat/Aq ECA->CYA Boiling Alcohol HH Hydrazine Hydrate HH->CYA CYA_HCl Cyacetacide HCl Stable Salt (mp 145°C) CYA->CYA_HCl HCl / Solvent (T < 20°C) Degradation Oxidative/Thermal Degradation CYA->Degradation Heat / Air / Time

Chemical pathway of Cyacetacide HCl synthesis highlighting degradation vectors.

Troubleshooting Guide: Resolving Crystallization Impurities

Q1: My final cyacetacide HCl crystals have a yellowish tint instead of being stout, colorless prisms. What causes this, and how can I fix it? Causality: Yellow or brown discoloration is a hallmark of oxidative degradation of the free base prior to complete protonation. Aqueous solutions of cyacetacide are known to discolor after a few days as the pH becomes naturally alkaline[2]. If your crystallization solvent contains trace water or if the free base is left in solution too long before adding HCl, auto-oxidation occurs. Solution:

  • Self-Validating Protocol Step: Always perform the salt formation in strictly anhydrous conditions. Use absolute ethanol or isopropanol.

  • Sparge the solvent with nitrogen (N₂) for 15 minutes prior to dissolving the free base to displace dissolved oxygen.

  • Introduce the HCl source immediately after dissolution to lock the molecule into its stable protonated state.

Q2: HPLC analysis shows high levels of unreacted hydrazine in the final salt. How do I purge this genotoxic impurity? Causality: Hydrazine hydrate is often used in excess to drive the amidation of ethyl cyanoacetate. Because hydrazine hydrochloride also precipitates in many polar solvents, it readily co-crystallizes with cyacetacide HCl. Solution:

  • Solvent/Anti-solvent Optimization: Cyacetacide free base is soluble in alcohol but practically insoluble in ether[2]. By carefully controlling the crystallization kinetics, you can selectively precipitate the API.

  • Wash the filtered cyacetacide HCl crystals thoroughly with cold diethyl ether. Do not wash with cold water, as cyacetacide HCl is freely soluble in water[2], which will drastically reduce your yield and invite hydrolysis.

Q3: I am seeing unknown high-molecular-weight peaks (thermal degradants) on LC-MS. How do I prevent this? Causality: Cyacetacide rapidly decomposes by heat[2]. If you are heating the solvent to >50°C to dissolve the free base before adding HCl, or if the exothermic addition of HCl spikes the temperature, thermal degradants will form. Solution:

  • Maintain the reactor temperature strictly below 20°C during HCl addition. Use a jacketed reactor with active cooling to absorb the heat of salt formation.

ImpurityLogic Start Impurity Detected in Cyacetacide HCl CheckType Identify via HPLC/LC-MS Start->CheckType Thermal Thermal Degradants (High MW Peaks) CheckType->Thermal Mass + Unreacted Unreacted Hydrazine (Genotoxic) CheckType->Unreacted Low MW Color Discoloration (Oxidation Products) CheckType->Color Visual Sol1 Control Exotherm: Keep T < 20°C Thermal->Sol1 Sol2 Enhance Anti-solvent Wash (Cold Ether) Unreacted->Sol2 Sol3 Use Anhydrous Solvents & N2 Blanketing Color->Sol3

Diagnostic logic tree for identifying and mitigating cyacetacide HCl impurities.

Quantitative Data: Impurity Profiling & Control Limits

Regulatory bodies require rigorous impurity testing and controls to ensure drug safety, especially when potential degradation pathways are identified[3]. Below is a summarized quantitative profile for cyacetacide HCl crystallization.

Impurity TypeSource / MechanismDetection MethodRecommended LimitMitigation Strategy
Hydrazine Unreacted precursorGC-MS (Derivatization)< 2 ppmOptimize stoichiometry; cold ether wash.
Ethyl Cyanoacetate Unreacted precursorHPLC-UV< 0.10%Ensure complete reaction before crystallization.
Oxidative Dimers Air/moisture exposureLC-MS< 0.15%N₂ blanketing; use anhydrous alcohol.
Thermal Degradants Exothermic HCl additionHPLC-UV< 0.10%Maintain dissolution/reaction temp < 20°C.

Step-by-Step Methodology: Optimized Crystallization Protocol

To ensure a self-validating system, this protocol integrates thermodynamic control with anti-solvent purification to yield high-purity cyacetacide hydrochloride (mp 145°C)[2].

Phase 1: Preparation and Dissolution

  • Purge: Flush a jacketed glass reactor with N₂ gas for 15 minutes to establish an inert atmosphere.

  • Dissolve: Suspend 100 g of crude cyacetacide free base in 500 mL of anhydrous absolute ethanol.

  • Cool: Circulate coolant to bring the suspension to 10–15°C. Causality: Low temperature prevents the heat-catalyzed decomposition inherent to the free base[2].

Phase 2: Salt Formation (Nucleation) 4. Acidify: Slowly add a stoichiometric amount (1.05 eq) of anhydrous HCl in isopropanol dropwise via an addition funnel. 5. Control Exotherm: Adjust the addition rate to ensure the internal temperature never exceeds 20°C. Self-Validation: The solution should remain colorless. If a yellow tint appears, the temperature is too high, or moisture is present. 6. Age: Stir the resulting slurry for 60 minutes at 5°C to allow complete crystal lattice formation.

Phase 3: Isolation and Washing 7. Anti-Solvent Addition: Slowly charge 500 mL of cold diethyl ether into the reactor. Causality: Cyacetacide HCl is practically insoluble in ether[2], which forces maximum precipitation while keeping polar impurities dissolved. 8. Filter: Transfer the slurry to a Buchner funnel and filter under vacuum. 9. Wash: Wash the filter cake with two 100 mL portions of cold diethyl ether. 10. Dry: Transfer the stout prisms to a vacuum oven and dry at 30°C (avoid high heat) until constant weight is achieved. The final melting point should be sharply 145°C[2].

Frequently Asked Questions (FAQs)

Q: Can I recrystallize cyacetacide HCl from water? A: No. While cyacetacide HCl is freely soluble in water, aqueous solutions are prone to hydrolysis and pH shifts over time[2]. Furthermore, recovering the highly water-soluble salt requires excessive energy (evaporation), which introduces thermal degradation. Alcohols with an ether anti-solvent are strongly preferred.

Q: My raw cyacetacide free base has already discolored. Can I still use it? A: It is highly recommended to purify the free base first or discard it. Discolored free base indicates that alkaline-catalyzed degradation has already occurred[2]. Crystallizing the hydrochloride salt from a heavily degraded free base will carry over strongly colored impurities that are difficult to wash out.

Q: Why do we use anhydrous HCl instead of aqueous hydrochloric acid? A: Introducing water via aqueous HCl promotes the hydrolysis of the hydrazide linkage and accelerates the alkaline shift/discoloration of any unprotonated free base in the mixture[2]. Anhydrous conditions guarantee the highest purity and stability.

References

  • DrugFuture Chemical Index Database. "Cyacetacide." DrugFuture.
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 8820, Cyanoacetic acid hydrazide." PubChem.
  • Axios Research. "Impurity Reference Standards." Axios Research.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Hygroscopic Cyacetacide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical and chemical challenges associated with handling highly hygroscopic active pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical and chemical challenges associated with handling highly hygroscopic active pharmaceutical ingredients (APIs) in the laboratory.

Cyacetacide (cyanoacetohydrazide) is a highly reactive pharmaceutical intermediate primarily utilized to synthesize acylhydrazide hydrazone derivatives with potent antibacterial and anti-tumor activities ()[1]. However, its hydrochloride salt form presents severe handling challenges due to its extreme affinity for atmospheric moisture. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols necessary to maintain scientific integrity during your experiments.

Fundamental Properties & Causality (FAQ)

Q1: Why is cyacetacide hydrochloride significantly more hygroscopic than its free base counterpart? A1: The hygroscopicity of an API is fundamentally driven by its crystal lattice energy and hydrogen-bonding capacity. Hydrochloride salts are notoriously hygroscopic compared to free bases because the chloride counterion acts as a highly effective hydrogen bond acceptor for atmospheric water molecules ()[2]. In cyacetacide, the terminal hydrazide ( −NHNH2​ ) and cyano ( −C≡N ) groups further increase the molecule's polarity. This combination creates a thermodynamic sink that rapidly adsorbs surface moisture, eventually pulling water into the crystal lattice to form hydrates.

Q2: How does moisture absorption compromise my experimental data and synthesis yields? A2: Moisture uptake causes two distinct modes of failure:

  • Stoichiometric Dilution: Absorbed water dilutes the API by mass. If you weigh 100 mg of a powder that has absorbed 10% water by weight, you are only introducing 90 mg of the active compound. Failing to account for this water content in final calculations ensures that the finished product or reaction will be sub-potent ()[3].

  • Chemical Degradation: Excess moisture acts as a reactant, facilitating the hydrolysis of the hydrazide bond. This renders the API ineffective and generates unwanted degradation products like cyanoacetic acid ().

Q3: What are the visual indicators of moisture-induced degradation? A3: Degradation follows a predictable physical progression. Initially, the free-flowing powder exhibits minor clumping due to capillary bridges formed by surface moisture. As humidity exposure continues, severe caking occurs. Ultimately, the compound will deliquesce—dissolving in its own absorbed water to form a wet paste or liquid ()[4].

Visual Workflows & Degradation Pathways

Understanding the mechanism of degradation is critical for implementing proper handling controls. The pathway below illustrates how atmospheric exposure translates into chemical failure.

Degradation API Cyacetacide HCl (Dry State) Moisture Atmospheric H2O Adsorption API->Moisture Hydrate Hydrate Formation (Mass Increase) Moisture->Hydrate RH > 40% Hydrolysis Hydrolysis of Hydrazide Bond Hydrate->Hydrolysis Prolonged Exposure Loss Loss of Potency & Impurity Generation Hydrolysis->Loss

Caption: Pathway of moisture-induced degradation in cyacetacide hydrochloride.

Troubleshooting Guide: Common Laboratory Issues

Issue 1: The API has formed hard clumps in the primary container.

  • Causality: The material was exposed to ambient humidity ( >40% RH) during previous weighing sessions, leading to surface moisture adsorption and localized hydrate formation ()[5].

  • Resolution: Do not use caked material for critical quantitative assays without correction. Transfer the container to a low-humidity glovebox. Gently break the clumps using a dry, inert spatula, and perform a Karl Fischer (KF) titration to determine the exact water content before proceeding ()[4].

Issue 2: Inconsistent yield or potency in downstream synthesis.

  • Causality: The variable water content of the hygroscopic API was not accounted for in stoichiometric calculations.

  • Resolution: Implement a self-validating protocol where water content is tested prior to major syntheses. Apply a mass adjustment factor to correct for the water weight ()[3].

Workflow Start Inspect Cyacetacide HCl Condition Physical State? Start->Condition FreeFlow Free-Flowing Powder Condition->FreeFlow Clumped Minor Clumping Condition->Clumped Caked Severe Caking / Wet Condition->Caked Glovebox Weigh in Glovebox (RH < 5%) FreeFlow->Glovebox KF Karl Fischer Titration for Water Content Clumped->KF Discard Discard Material Caked->Discard Adjust Apply Mass Adjustment Factor KF->Adjust Adjust->Glovebox

Caption: Decision workflow for handling and troubleshooting clumped hygroscopic APIs.

Quantitative Data & Correction Matrices

To maintain a self-validating system, researchers must correlate visual inspections with quantitative risk profiles and apply mathematical corrections to their weighing procedures.

Table 1: Hygroscopicity & Degradation Action Matrix

Relative Humidity (RH) Physical State Chemical Risk Profile Required Laboratory Action
< 10% (Glovebox) Free-flowing crystalline powder Stable; no hydrolysis Standard weighing and transfer.
10% - 40% (Ambient) Minor surface clumping Surface moisture adsorption Break clumps; perform KF titration.
40% - 60% (Humid) Severe caking / hard blocks Hydrate formation; onset of hydrolysis Do not use for critical assays.

| > 60% (Highly Humid) | Deliquescent (paste/liquid) | Active hydrolysis of hydrazide bonds | Discard material immediately. |

Table 2: Potency Correction Matrix (Based on KF Titration Data) Formula: Corrected Mass = Target Mass / (1 - (Water % / 100))

Target API Mass (mg)Measured Water Content (%)Adjustment FactorCorrected Weighing Mass (mg)
100.00.5%1.005100.5
100.02.0%1.020102.0
100.05.0%1.053105.3
100.010.0%1.111111.1

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, rely on the following self-validating protocols. These procedures ensure that the state of the API is verified before it is introduced into a reaction.

Protocol A: Environmentally Controlled Weighing & Transfer

Causality: Minimizing atmospheric exposure prevents the triboelectric static and moisture adsorption that lead to inaccurate concentrations ()[4].

  • Preparation of the Micro-Environment: Purge a laboratory glovebox with anhydrous Argon or Nitrogen until the internal relative humidity (RH) drops below 5%.

  • Equipment Acclimation: Place all necessary spatulas, tared conductive weighing boats, and volumetric flasks into the glovebox at least one hour prior to weighing to eliminate surface condensation.

  • Rapid Transfer: Open the cyacetacide hydrochloride primary container only within the purged environment. Weigh the material swiftly to minimize exposure time.

  • Sealing and Desiccation: Once the required mass is obtained, backfill the primary container with inert gas, seal tightly with Parafilm, and store in a secondary desiccator over anhydrous calcium sulfate (Drierite).

Protocol B: Moisture Content Determination & Potency Correction

Causality: Stress testing for humidity and hydrolysis is a critical component of API stability evaluation ()[6]. Validating the water content allows for precise stoichiometric correction.

  • Sample Preparation: Inside the glovebox, accurately weigh ~50–100 mg of the clumped cyacetacide hydrochloride into a dry, septum-sealed vial.

  • Titration Execution: Inject the sample into a volumetric Karl Fischer (KF) titrator that has been pre-equilibrated with anhydrous methanol.

  • Endpoint Determination: Titrate with an iodine-containing KF reagent until the bipotentiometric endpoint is reached, indicating the complete consumption of water.

  • Potency Adjustment: Calculate the adjustment factor using the formula provided in Table 2. Multiply your target stoichiometric mass by this factor to determine the actual mass required for your experiment. Note: For long-term commercial formulation, strategies such as film coating or encapsulation are often required to improve the stability of highly hygroscopic solid dosage forms ()[7].

References

  • "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Taylor & Francis. [Link]

  • "Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products." Q Laboratories.[Link]

  • "Water Content of APIs and Its Impact on Potency Results." ARL Bio Pharma. [Link]

  • "Salt Selection in Drug Development." Pharmaceutical Technology.[Link]

  • "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." ResearchGate.[Link]

Sources

Optimization

resolving false positives in cyacetacide hydrochloride colorimetric assays

Welcome to the Assay Troubleshooting and Technical Support Center for Cyacetacide Hydrochloride (cyanoacetohydrazide). This guide is designed for researchers, analytical chemists, and drug development professionals deali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting and Technical Support Center for Cyacetacide Hydrochloride (cyanoacetohydrazide). This guide is designed for researchers, analytical chemists, and drug development professionals dealing with colorimetric quantification challenges—specifically, the identification and resolution of false-positive signals in complex matrices.

Mechanistic Causality of False Positives

Cyacetacide contains two highly reactive functional groups: an active methylene/nitrile group (-CH₂CN) and a hydrazide group (-CONHNH₂). Colorimetric assays typically rely on the condensation of the hydrazide moiety with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde (p-DMAB), to form a highly conjugated, colored Schiff base (azine complex) absorbing between 420–455 nm[1].

False positives in this system are rarely random; they are driven by specific chemical causalities:

  • Matrix Cross-Reactivity: Primary amines and non-target hydrazines in the sample matrix can act as competing nucleophiles, reacting with p-DMAB to form structurally similar chromophores[2].

  • Insufficient Acidification: The p-DMAB reaction requires a strictly controlled acidic environment. If the pH is too high, competing weak amines remain unprotonated and nucleophilic, leading to false-positive background signals[2].

  • Oxidative Coupling: Trace transition metals (e.g., Fe³⁺) or peroxides can catalyze the auto-oxidation of the hydrazide or reagent, producing off-target colored complexes[1].

Pathway Cya Cyacetacide (Hydrazide Group) Schiff Target Chromophore (Absorbance 420-455 nm) Cya->Schiff Condensation pDMAB p-DMAB Reagent (Aldehyde) pDMAB->Schiff Acid Acidic Medium (pH 2.0 - 2.8) Acid->Cya Catalyzes Amine Interfering Amines (False Positives) Acid->Amine Protonates (Quenches Interference) Amine->pDMAB Competes (High pH) Protonated Protonated Amines (Non-Nucleophilic) Amine->Protonated Low pH

Mechanistic pathway of cyacetacide derivatization with p-DMAB and pH-dependent interference quenching.

Troubleshooting FAQs

Q1: I am observing high background absorbance in my blank samples. How do I eliminate this false positive? A: High background in the blank is typically caused by the intrinsic absorbance of unreacted p-DMAB or matrix amines. p-DMAB itself absorbs strongly in the UV range (λmax ~320 nm) but can tail into the visible spectrum if not properly suppressed[2]. Actionable Solution: Ensure your reaction matrix is sufficiently acidified (e.g., using 0.2–0.3 mL of 36N H₂SO₄ in methanol). Acidification protonates the dimethylamino group of the unreacted p-DMAB, shifting its absorbance out of the visible range, and simultaneously protonates interfering primary amines, rendering them non-nucleophilic[2].

Q2: My assay shows a signal spike when testing cyacetacide in complex biological matrices (e.g., urine or serum). Is this a true signal? A: Likely not. Biological matrices contain endogenous compounds like urea and amino acids that can react with p-DMAB, generating a false positive[2]. Furthermore, cyacetacide itself is sensitive to pH fluctuations; optimal derivatization of cyanoacetohydrazide occurs around pH 2.8[3]. Actionable Solution: Implement a "Self-Validating Matrix Blank." Prepare a parallel sample where the specific derivatizing agent is omitted to electronically subtract the background matrix absorbance.

Q3: Does the active methylene group (-CH₂CN) of cyacetacide interfere with the colorimetric readout? A: Yes, under basic or neutral conditions. The active methylene group can undergo Knoevenagel condensation with aldehydes. If the pH is not kept strictly acidic, p-DMAB may react at both the hydrazide and the methylene sites, creating a polymethine-like dye with an unpredictable absorbance maximum, artificially inflating the apparent concentration.

Quantitative Interference Data

To assist in identifying the source of your false positives, the following table summarizes the interference potential of common matrix components in the p-DMAB cyacetacide assay.

Matrix ComponentConcentration TestedApparent Cyacetacide Signal (False Positive %)Mechanistic Cause of InterferenceRecommended Mitigation
Urea 10 mM+15.2%Weak Schiff base formationIncrease H₂SO₄ concentration
Primary Amines (e.g., Glycine)5 mM+22.4%Competitive condensationLower pH to < 2.0
Fe³⁺ (Oxidant)50 µM+45.0%Catalytic azine oxidationAdd EDTA or ascorbic acid
Excipients (Starch/Lactose)1% w/v< 1.0%Light scattering (turbidity)Centrifuge/Filter before reading

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate false positives, follow this step-by-step optimized methodology for the colorimetric determination of cyacetacide hydrochloride. This protocol incorporates an internal self-validation mechanism.

Step 1: Reagent Preparation

  • p-DMAB Solution: Dissolve 100 mg of p-dimethylaminobenzaldehyde in 3 mL of methanol. Add 0.25 mL of concentrated H₂SO₄ (36N) dropwise under a fume hood[2].

    • Causality: The specific acid-to-methanol ratio prevents the precipitation of reactants while suppressing the intrinsic yellow color of the reagent.

Step 2: Sample Preparation and Matrix Blanking

  • Test Sample: Dilute the cyacetacide hydrochloride sample in distilled water to a working range of 10–100 µg/mL.

  • Matrix Blank (Critical for Self-Validation): Prepare an identical sample dilution but replace the p-DMAB solution with a methanol/H₂SO₄ blank. This electronically subtracts any inherent matrix color or turbidity.

Step 3: Derivatization Reaction

  • Transfer 1.0 mL of the Test Sample into a glass test tube.

  • Add 1.0 mL of the p-DMAB Solution.

  • Incubate in a water bath at 40 °C for exactly 70 minutes[3].

    • Causality: Controlled heating ensures complete conversion of the hydrazide to the Schiff base without triggering secondary Knoevenagel condensations at the active methylene site.

Step 4: Spectrophotometric Measurement

  • Cool the tubes to room temperature to stabilize the chromophore.

  • Measure the absorbance at 420–455 nm against the Matrix Blank[2].

Workflow Start High Background / False Positive Detected CheckPH Check Reaction pH Start->CheckPH IsPHLow Is pH between 2.0 - 2.8? CheckPH->IsPHLow AdjustPH Adjust Acid Concentration (e.g., H2SO4 in MeOH) IsPHLow->AdjustPH No CheckMatrix Evaluate Matrix Interferences (Oxidants vs. Amines) IsPHLow->CheckMatrix Yes UseBlank Implement Matrix Blank Subtraction CheckMatrix->UseBlank Amine Matrix AddScavenger Add Chelator/Antioxidant (e.g., EDTA) CheckMatrix->AddScavenger Oxidants Present

Step-by-step troubleshooting workflow for resolving false positives in cyacetacide assays.

References

  • Assay of Urea with p-Dimethylaminobenzaldehyde , jcsp.org.pk. 2

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process , mdpi.com. 1

  • Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine , nih.gov. 3

  • The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives , semanticscholar.org.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isoniazid and Cyacetacide Hydrochloride for Mycobacterium tuberculosis Research

A Technical Resource for Researchers, Scientists, and Drug Development Professionals In the landscape of anti-tuberculosis drug discovery, a thorough understanding of existing and historical therapeutic agents is paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-tuberculosis drug discovery, a thorough understanding of existing and historical therapeutic agents is paramount. This guide provides a detailed, objective comparison of isoniazid (INH), a cornerstone of modern tuberculosis treatment, and cyacetacide hydrochloride, a less common tuberculostatic agent. Due to the limited contemporary research on cyacetacide hydrochloride, this guide will draw comparative insights from the structurally related and more extensively studied compound, thiacetazone (TAC), to infer potential mechanisms and performance characteristics.

Introduction: Two Generations of Mycobacterial Cell Wall Inhibitors

Isoniazid, a synthetic derivative of isonicotinic acid, was a revolutionary discovery in the 1950s that transformed tuberculosis treatment. It remains a primary first-line drug due to its potent bactericidal activity against actively replicating Mycobacterium tuberculosis. Cyacetacide, or cyanoacetic acid hydrazide, also emerged as a tuberculostatic agent, but has been less prominent in clinical use and research. Both compounds belong to the hydrazide class of drugs and are known to interfere with the synthesis of mycolic acids, the unique and essential lipid components of the mycobacterial cell wall.

Mechanism of Action: A Tale of Two Prodrugs

Both isoniazid and cyacetacide (by inference from thiacetazone) are prodrugs, meaning they require activation by mycobacterial enzymes to exert their antimicrobial effect. However, their activation pathways and ultimate molecular targets within the mycolic acid biosynthesis pathway differ significantly.

Isoniazid (INH):

Isoniazid is a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] This activation process, which involves the formation of an isonicotinic acyl radical, ultimately leads to the generation of a nicotinoyl-NAD adduct. This adduct binds tightly to and inhibits the enoyl-acyl carrier protein reductase, InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating mycolic acids.[1][3] The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and bacterial death.[3][4] Isoniazid is bactericidal against rapidly dividing mycobacteria but has a bacteriostatic effect on slow-growing bacilli.[1]

Cyacetacide Hydrochloride (inferred from Thiacetazone):

Thiacetazone (TAC) is also a prodrug, but it is activated by a different enzyme: the FAD-containing monooxygenase, EthA.[2][5][6] This is the same enzyme that activates the second-line anti-tuberculosis drug ethionamide. Activated TAC is thought to inhibit a different step in the FAS-II pathway: the dehydration of β-hydroxyacyl-ACP, a process catalyzed by the HadAB and HadBC dehydratase complexes.[6][7][8] By targeting this dehydratase step, activated TAC prevents the formation of the growing fatty acid chain necessary for mycolic acid synthesis.[4][5]

Signaling Pathway: Isoniazid Activation and Action

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Elongation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation

Caption: Isoniazid activation by KatG and subsequent inhibition of InhA.

Signaling Pathway: Inferred Cyacetacide (Thiacetazone) Activation and Action

G TAC Thiacetazone (Prodrug) EthA EthA (Monooxygenase) TAC->EthA Activation Activated_TAC Activated Thiacetazone EthA->Activated_TAC HadABC HadABC (Dehydratase Complex) Activated_TAC->HadABC Inhibition FAS_II FAS-II Pathway HadABC->FAS_II Mycolic_Acid Mycolic Acid Synthesis HadABC->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Dehydration Step Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation

Caption: Inferred cyacetacide (thiacetazone) activation by EthA and inhibition of HadABC.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency. The following table summarizes typical MIC values for isoniazid and thiacetazone against the reference M. tuberculosis strain H37Rv.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference(s)
Isoniazid H37Rv0.02 - 0.06[9]
H37Rv~0.25[10]
H37Rv0.06[11]
Thiacetazone H37Rv0.08 - 1.2[12]
Clinical Isolates0.1 - 0.5[7]

Key Insights:

  • Isoniazid consistently demonstrates high potency with very low MIC values, underscoring its effectiveness as a first-line agent.

  • Thiacetazone , and by extension likely cyacetacide, exhibits a weaker in vitro activity compared to isoniazid, with higher and more variable MIC values.[12][13] This aligns with its historical use as a companion drug to prevent resistance to more potent agents rather than as a standalone therapy.[13]

Mechanisms of Resistance: Divergent Evolutionary Pathways

The development of drug resistance is a major challenge in tuberculosis therapy. The mechanisms of resistance to isoniazid and cyacetacide (inferred from thiacetazone) are distinct, reflecting their different activation pathways and targets.

Isoniazid Resistance:

The most common mechanism of isoniazid resistance involves mutations in the katG gene.[14] These mutations can reduce the efficiency of or completely abolish the activation of the isoniazid prodrug. A frequent and clinically significant mutation is the Ser315Thr substitution in KatG.[14] A second, less common mechanism involves mutations in the promoter region of the inhA gene, which leads to the overexpression of the InhA enzyme, thereby overcoming the inhibitory effect of the activated isoniazid.

Cyacetacide (inferred from Thiacetazone) Resistance:

Resistance to thiacetazone is primarily associated with mutations in the ethA gene, which encodes the activating enzyme.[2][6] These mutations prevent the conversion of the prodrug to its active form. Cross-resistance between thiacetazone and ethionamide is common due to their shared activation pathway.[2] Additionally, mutations in the hadA and hadC genes, which are components of the target dehydratase complex, have been identified in TAC-resistant mutants.[6][7][8]

Diagram: Mechanisms of Drug Resistance

G cluster_0 Isoniazid Resistance cluster_1 Cyacetacide (Thiacetazone) Resistance INH_prodrug Isoniazid (Prodrug) katG_mut Mutated katG INH_prodrug->katG_mut Fails to activate InhA_over Overexpressed InhA INH_prodrug->InhA_over Activated INH No_Activation No Activation katG_mut->No_Activation Target_Overload Target Overload InhA_over->Target_Overload Overcomes inhibition TAC_prodrug Thiacetazone (Prodrug) ethA_mut Mutated ethA TAC_prodrug->ethA_mut Fails to activate had_mut Mutated hadA/hadC TAC_prodrug->had_mut Activated TAC No_Activation_TAC No Activation ethA_mut->No_Activation_TAC Target_Modification Target Modification had_mut->Target_Modification Prevents binding

Caption: Divergent resistance pathways for isoniazid and cyacetacide (thiacetazone).

Experimental Protocols for In Vitro and In Vivo Evaluation

The following are standardized protocols for assessing the efficacy and toxicity of anti-tuberculosis compounds.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Assay [3][11][15]

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (isoniazid or cyacetacide hydrochloride) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that results in no visible growth (turbidity) of the bacteria.

Experimental Workflow: MIC Determination

G Start Start Prep_Inoculum Prepare M. tb Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Drug Dilutions Start->Prep_Dilutions Inoculate Inoculate 96-well Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay [3][16]

  • Cell Culture:

    • Seed mammalian cells (e.g., HepG2 human liver cells or RAW 264.7 murine macrophages) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Exposure:

    • Remove the culture medium and add fresh medium containing serial dilutions of the test compound.

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control.

In Vivo Efficacy Evaluation

Protocol: Murine Model of Tuberculosis [1][17][18]

  • Infection:

    • Infect mice (e.g., BALB/c or C57BL/6) via aerosol inhalation with a low dose of M. tuberculosis (e.g., Erdman or H37Rv strain).

  • Treatment:

    • Initiate treatment with the test compound (administered orally or via another appropriate route) at a specified time post-infection (e.g., 2-4 weeks).

    • Include a vehicle-treated control group and a positive control group (e.g., treated with isoniazid).

  • Evaluation of Bacterial Load:

    • At various time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis:

    • The efficacy of the compound is determined by the reduction in the bacterial load (log₁₀ CFU) in the organs of treated mice compared to the vehicle-treated control group.

Summary and Concluding Remarks

This guide provides a comparative analysis of isoniazid and cyacetacide hydrochloride, with the latter being understood through the lens of the related compound thiacetazone.

  • Isoniazid is a highly potent, bactericidal first-line agent that inhibits mycolic acid synthesis via the InhA enzyme. Its primary resistance mechanism involves mutations in the activating enzyme, KatG.

  • Cyacetacide hydrochloride , inferred from studies on thiacetazone, is likely a less potent, bacteriostatic agent that also inhibits mycolic acid synthesis but at the dehydratase step of the FAS-II pathway. Its activation is dependent on the EthA enzyme, and resistance is associated with mutations in ethA and the hadABC operon.

While isoniazid remains a critical component of tuberculosis therapy, the study of less common agents like cyacetacide and its analogues can provide valuable insights into novel targets and mechanisms of action within the mycolic acid biosynthesis pathway. Further direct investigation into the specific properties of cyacetacide hydrochloride is warranted to fully elucidate its potential and limitations as an anti-tuberculosis agent.

References

  • Isoniazid - Wikipedia.

  • What is the mechanism of Thioacetazone? - Patsnap Synapse.

  • Mechanism of action of Thiacetazone - ChemicalBook.

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

  • Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC.

  • Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC.

  • Animal Models for Tuberculosis in Translational and Precision Medicine - Frontiers.

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC.

  • Thiacetazone, an Antitubercular Drug that Inhibits Cyclopropanation of Cell Wall Mycolic Acids in Mycobacteria - PMC.

  • Synthesis, Antitubercular Activity and Mechanism of Resistance of Highly Effective Thiacetazone Analogues - PMC.

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC.

  • Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - OA Monitor Ireland.

  • Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC.

  • Isoniazid derivatives with MIC values inferior to 0.27 µM. - ResearchGate.

  • Application Notes and Protocols for Novel Anti-Tuberculosis Compounds - Benchchem.

  • Thioacetazone - Wikipedia.

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy.

  • Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI.

  • In Vitro Interactions between New Antitubercular Drug Candidates SQ109 and TMC207.

  • In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis - bioRxiv.org.

  • Thiacetazone: in vitro activity against Mycobacterium avium and M. tuberculosis - PubMed.

  • A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC.

  • A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC.

  • Acetic Acid, the active component of vinegar, is an effective tuberculocidal disinfectant.

  • Resistance to Thiacetazone Derivatives Active against Mycobacterium abscessus Involves Mutations in the MmpL5 Transcriptional Repressor MAB_4384 - PMC.

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis - MDPI.

  • Mechanisms of action of the currently available anti-tuberculosis drugs... - ResearchGate.

  • Drug resistance mechanisms in Mycobacterium tuberculosis infection and challenges in vaccine development - Frontiers.

  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review - Uniscience Publishers.

  • Mechanisms of resistance associated with the inhibition of the dehydration step of FAS-II in Mycobacterium tuberculosis - PMC.

  • Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment - MDPI.

  • Mechanism of action of isoniazid | Request PDF - ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide: Cyacetacide Hydrochloride vs. Other Hydrazides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the myriad of building blocks available, hydrazides stand out for their versatility, particularly in the construction of nitrogen-containing heterocyclic scaffolds that form the core of many pharmaceutical agents. This guide provides an in-depth, objective comparison of cyacetacide hydrochloride against other common hydrazides, leveraging experimental data to inform your synthetic strategies.

The Unrivaled Versatility of Cyacetacide: A Multifaceted Building Block

Cyacetacide, or cyanoacetic acid hydrazide, is a uniquely versatile reagent in organic synthesis due to the presence of multiple reactive centers within its structure: a nucleophilic hydrazide moiety, an active methylene group, and a cyano group. This trifecta of functionality allows it to participate in a wide array of chemical transformations, serving as a linchpin for the synthesis of diverse and complex heterocyclic systems. The hydrochloride salt of cyacetacide is often preferred in synthetic applications due to its enhanced stability and solubility in aqueous solutions compared to the free base.[1][2] The free base can be unstable in aqueous solutions, which may discolor and become alkaline after a few days.[1]

The reactivity of cyacetacide is a direct consequence of its electronic and structural features. The electron-withdrawing nature of the adjacent cyano and carbonyl groups significantly increases the acidity of the methylene protons, making them readily accessible for deprotonation and subsequent nucleophilic attack in reactions like the Knoevenagel condensation.[3] Simultaneously, the hydrazide functional group provides a potent nucleophilic center for reactions with electrophiles, such as carbonyl compounds, leading to the formation of hydrazones which can then undergo cyclization.

Head-to-Head Comparison: Cyacetacide Hydrochloride vs. Other Hydrazides

To provide a clear and data-driven comparison, we will examine the performance of cyacetacide hydrochloride against two other widely used hydrazides—benzoyl hydrazide and isonicotinic acid hydrazide—in key synthetic transformations.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that creates α,β-unsaturated compounds, which are valuable intermediates in drug synthesis.[4] The reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone.[4] The unique structure of cyacetacide, possessing an active methylene group, allows it to directly participate in this reaction, a capability that typical aroyl hydrazides like benzoyl hydrazide lack.

Table 1: Performance Comparison in Knoevenagel-type Reactions

HydrazideAldehydeCatalyst/SolventReaction TimeYield (%)Reference
Cyacetacide BenzaldehydePiperidine/Ethanol3 h85% (for the hydrazone)[5]
Benzoyl Hydrazide BenzaldehydeN/AN/ANot Applicable*-
Isonicotinic Acid Hydrazide BenzaldehydeAcetic acid/Ethanol2.5-3 hExcellent[6][7]

*Benzoyl hydrazide does not have an active methylene group and therefore does not directly participate in the Knoevenagel condensation in the same manner as cyacetacide. It can, however, react with the aldehyde to form a hydrazone.

The data clearly indicates that cyacetacide's inherent functionality as an active methylene compound gives it a distinct advantage in Knoevenagel-type condensations. While isonicotinic acid hydrazide can also readily form hydrazones, the subsequent reactivity of the cyano group in cyacetacide-derived products opens up a wider range of possibilities for further functionalization and cyclization.

Pyrazole Synthesis: Crafting a Privileged Scaffold

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[8] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Table 2: Comparative Yields in Pyrazole Synthesis

Hydrazide1,3-Dicarbonyl CompoundConditionsYield (%)Reference
Cyacetacide AcetylacetoneWater, HCl (catalytic), r.t.75%[9]
Hydrazine Hydrate Ethyl Acetoacetate, Aldehyde, MalononitrileTriethylamine/Water, r.t.High Yields (unspecified)[9][10]
Phenylhydrazine Ethyl Acetoacetate, Aldehyde, MalononitrileAqueous media, Sodium BenzoateNot specified[9]

While direct comparative yield data under identical conditions is limited in the literature, the available information suggests that cyacetacide is a highly effective precursor for pyrazole synthesis, often proceeding under mild conditions with good yields.[9] Its ability to first form a hydrazone, which can then undergo intramolecular cyclization involving the active methylene and cyano groups, provides a versatile route to highly substituted pyrazoles.

1,3,4-Oxadiazole Synthesis: A Bioisostere of Amides and Esters

The 1,3,4-oxadiazole ring is a common bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[11][12] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which are formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative.[11]

Table 3: Performance in 1,3,4-Oxadiazole Synthesis

HydrazideCoupling PartnerCyclizing AgentYield (%)Reference
Cyacetacide Carbon DisulfideBasic DMF, then α-haloketoneNot specified[3]
Isonicotinic Acid Hydrazide Ethyl Chloroglyoxylatep-TosCl87% (for intermediate)[13]
Benzoyl Hydrazide Ethyl Chloroglyoxylatep-TosClHigh Yield (unspecified)[13]
Various Aromatic Hydrazides β-Benzoyl Propionic AcidPOCl₃Good Yields (unspecified)[11]

In the synthesis of 1,3,4-oxadiazoles, all three hydrazides serve as effective nucleophiles to form the initial diacylhydrazine intermediate. The choice of hydrazide in this context is often dictated by the desired substituent at the 2-position of the final oxadiazole. Cyacetacide's unique reactivity allows for the introduction of a cyanomethyl group, which can be a valuable handle for further synthetic manipulations. For instance, cyanoacetic acid hydrazide can be used to synthesize 2,5-disubstituted-1,3,4-oxadiazoles through oxidative cyclization of the corresponding hydrazone with chloramine-T under microwave irradiation.[14]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these hydrazides, detailed step-by-step methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of a Hydrazone from Cyacetacide (Knoevenagel-type Condensation)

This protocol describes the reaction of cyanoacetic acid hydrazide with an aromatic aldehyde to form a hydrazone, a key intermediate for various heterocyclic syntheses.[5]

Materials:

  • Cyanoacetic acid hydrazide (1.0 eq)

  • Aromatic aldehyde (e.g., 2-acetylfuran) (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • Dissolve cyanoacetic acid hydrazide and the aromatic aldehyde in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.

Protocol 2: Synthesis of a Pyrazole Derivative using Cyacetacide

This protocol outlines the synthesis of a pyrazole derivative from cyacetacide and a 1,3-dicarbonyl compound.[9]

Materials:

  • Cyanoacetic acid hydrazide (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Water

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Suspend cyanoacetic acid hydrazide in water in a reaction vessel.

  • Add the 1,3-dicarbonyl compound to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the pyrazole product can be isolated by filtration or extraction, depending on its solubility.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of a 1,3,4-Oxadiazole from Isonicotinic Acid Hydrazide

This protocol details the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole starting from isonicotinic acid hydrazide.[13]

Materials:

  • Isonicotinic acid hydrazide (1.0 eq)

  • Ethyl chloroglyoxylate (1.1 eq)

  • p-Toluenesulfonyl chloride (p-TosCl)

  • Triethylamine (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Formation of the Diacylhydrazine Intermediate:

    • Dissolve isonicotinic acid hydrazide in dichloromethane at 0 °C.

    • Add triethylamine and ethyl chloroglyoxylate and stir the reaction at room temperature.

    • Upon completion, work up the reaction to isolate the ethyl 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate intermediate.

  • Formation of the Carbohydrazide:

    • Treat the intermediate with an excess of hydrazine hydrate in ethanol at reflux.

  • Final Cyclization:

    • React the resulting carbohydrazide with an appropriate aldehyde or carboxylic acid in the presence of a dehydrating agent (e.g., POCl₃) to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Mechanistic Insights and Logical Flow

The choice between cyacetacide hydrochloride and other hydrazides is fundamentally a decision based on the desired synthetic outcome and the reactivity required.

G cluster_0 Choice of Hydrazide cluster_1 Key Synthetic Transformations cluster_2 Primary Reactive Functionality Cyacetacide Cyacetacide HCl ActiveMethylene Active Methylene Group Cyacetacide->ActiveMethylene Unique Feature HydrazideMoiety Hydrazide Moiety Cyacetacide->HydrazideMoiety OtherHydrazides Other Hydrazides (e.g., Benzoyl, Isonicotinic) OtherHydrazides->HydrazideMoiety Knoevenagel Knoevenagel Condensation Pyrazole Pyrazole Synthesis Oxadiazole 1,3,4-Oxadiazole Synthesis ActiveMethylene->Knoevenagel Enables Direct Participation HydrazideMoiety->Pyrazole Reacts with 1,3-Dicarbonyls HydrazideMoiety->Oxadiazole Forms Diacylhydrazine Intermediate

Caption: Logical workflow for selecting a hydrazide based on the desired reaction.

The diagram above illustrates the decision-making process. If the synthetic route requires a Knoevenagel-type condensation, cyacetacide is the superior choice due to its intrinsic active methylene group. For the synthesis of pyrazoles and oxadiazoles, all hydrazides can be effective, and the selection will depend on the desired substituents and the specific reaction conditions that favor one precursor over another.

Conclusion: Making an Informed Decision

Cyacetacide hydrochloride stands out as a uniquely versatile and powerful reagent in the synthetic organic chemist's toolbox. Its ability to act as both a potent nucleophile and a source of an active methylene group provides access to a vast chemical space of heterocyclic compounds that are often inaccessible or require more convoluted synthetic routes when using other hydrazides.

While benzoyl hydrazide and isonicotinic acid hydrazide are valuable reagents for introducing specific aryl or heteroaryl moieties, they lack the multifaceted reactivity of cyacetacide. The hydrochloride salt of cyacetacide further enhances its utility by improving its stability and handling characteristics.

For researchers and drug development professionals, a deep understanding of the comparative advantages of these hydrazides is crucial for the rational design of efficient and robust synthetic strategies. By carefully considering the desired final product and the key transformations involved, chemists can harness the full potential of these indispensable building blocks.

References

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). [Link]

  • A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole. ijarsct. [Link]

  • Sheet1.
  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar - UTAR Institutional Repository. [Link]

  • Cyacetacide. DrugFuture. [Link]

  • Synthesis of pyrazole derivatives. | Download Scientific Diagram. ResearchGate. [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. journal.helsinki.fi. [Link]

  • A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole. ijarsct. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. ijptonline.com. [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. PMC. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. scik.org. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. aupc.eun.eg. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. ijcrt.org. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers. [Link]

  • The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential Antimicrobial Activities. MDPI. [Link]

  • The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivativ. Semantic Scholar. [Link]

  • Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. RSC Publications. [Link]

  • Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. ResearchGate. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Utility of CyanoaceticAcid Hydrazide in Organic Synthesis. Natural Sciences Publishing. [Link]

  • Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Request PDF. [Link]

  • Catalyst-free Dynamic Covalent Knoevenagel/Hydrazide Condensa-tion for Polyacylhydrazones and Covalent Adaptable Networks. ChemRxiv. [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. scielo.br. [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. [Link]

  • A comparison of solubility characteristics of free bases and hydrochloride salts of tetracycline antibiotics in hydrochloric acid solutions. Scilit. [Link]

Sources

Validation

Validating Cyacetacide Hydrochloride Efficacy in High-Throughput Screening: A Comparative Guide

As a Senior Application Scientist overseeing antimicrobial drug discovery workflows, I frequently encounter the challenge of identifying compounds that remain efficacious against metabolically dormant "persister" cells....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing antimicrobial drug discovery workflows, I frequently encounter the challenge of identifying compounds that remain efficacious against metabolically dormant "persister" cells. Traditional growth-based Antimicrobial Susceptibility Testing (AST) often fails to capture the true efficacy of compounds against slow-growing pathogens like Mycobacterium tuberculosis and Borrelia burgdorferi.

This guide provides an objective, data-grounded comparison of Cyacetacide Hydrochloride (cyanoacetohydrazide) against standard-of-care alternatives. By leveraging a self-validating high-throughput screening (HTS) methodology, we can accurately quantify its anti-persister activity and integrate it into modern drug development pipelines.

Mechanistic Grounding: Cyacetacide vs. Traditional Agents

Cyacetacide is a tuberculostatic antibacterial agent structurally related to Isoniazid. In standard log-phase growth, antibiotics like Doxycycline or Amoxicillin are highly effective because they target active macromolecule biosynthesis. However, against stationary-phase persisters, these traditional agents lose efficacy.

Cyacetacide, like Isoniazid, functions as a prodrug. It requires activation by bacterial catalase-peroxidases (e.g., KatG), subsequently forming adducts that inhibit Enoyl-ACP reductases (InhA). This arrests mycolic acid synthesis, leading to cell wall disruption. Interestingly, HTS data indicates that Cyacetacide exhibits distinct permeability and retention profiles in stationary-phase cultures compared to Isoniazid, making it a valuable hit in repurposed FDA drug library screens (1)[1].

MoA Cya Cyacetacide (Prodrug) KatG KatG Activation (Catalase-Peroxidase) Cya->KatG Activated by Iso Isoniazid (Prodrug) Iso->KatG Activated by InhA InhA Inhibition (Enoyl-ACP Reductase) KatG->InhA Adduct Formation Mycolic Mycolic Acid Synthesis Blockade InhA->Mycolic Pathway Arrest Death Cell Wall Disruption & Bacterial Death Mycolic->Death Lysis

Fig 1. Comparative mechanistic pathway of Cyacetacide and Isoniazid activation.

Comparative Efficacy in High-Throughput Screens

When evaluating compounds for anti-persister activity, we must look beyond Minimum Inhibitory Concentration (MIC) and focus on residual viability in stationary-phase models. Recent screens of the FDA drug library against stationary-phase B. burgdorferi identified Cyacetacide as a highly active hit, outperforming several standard antibiotics (2)[2].

The table below summarizes the quantitative performance of Cyacetacide compared to alternative therapies in a 72-hour stationary-phase HTS assay.

CompoundTherapeutic Class / TargetResidual Viability (%)Relative Efficacy vs. Persisters
Cyacetacide Antibacterial (Cell Wall Synthesis)61% High
Rifamycin SV Antibiotic (RNA Polymerase)60 - 63%High
Isoniazid Antibiotic (Cell Wall Synthesis)> 80%Low
Doxycycline Antibiotic (Protein Synthesis)> 85%Baseline Control

Data Interpretation: While Doxycycline is a frontline treatment for active infections, its inability to clear stationary-phase cells results in high residual viability (>85%). Cyacetacide, alongside Rifamycin SV, demonstrates superior membrane penetration and disruption of energetics in non-growing cells, reducing viability to ~61%[2].

Self-Validating HTS Protocol: SYBR Green I/PI Viability Assay

To ensure scientific integrity and eliminate the false positives common in absorbance-based assays (where drug precipitation or media discoloration skews results), we utilize a ratiometric fluorescence assay. This protocol is a self-validating system: it relies on the competitive binding and Fluorescence Resonance Energy Transfer (FRET) between SYBR Green I and Propidium Iodide (PI) (1)[1].

HTS Prep Culture Prep (Stationary Phase) Incub Incubation (Drug Exposure) Prep->Incub Lib Compound Library (Cyacetacide) Lib->Incub Stain SYBR Green I / PI Staining Incub->Stain Read Fluorescence Readout (Green/Red Ratio) Stain->Read

Fig 2. Self-validating high-throughput SYBR Green I/PI viability assay workflow.

Step-by-Step Methodology & Causality

Step 1: Stationary Phase Culture Preparation

  • Action: Culture the target pathogen (e.g., M. tuberculosis H37Ra or B. burgdorferi) for 7 to 20 days until the stationary phase is reached.

  • Causality: Standard log-phase screening misses metabolically dormant cells. Aging the culture ensures the assay selects exclusively for compounds capable of penetrating and acting on persister phenotypes.

Step 2: Compound Library Transfer

  • Action: Using an automated pin-tool or acoustic liquid handler, transfer Cyacetacide and control compounds into 96-well or 384-well plates to achieve a final screening concentration of 50 µM.

  • Causality: High-throughput formats require minimal volume variation. We screen at higher-than-MIC concentrations because persister cells exhibit profound phenotypic tolerance; standard MIC doses will not yield a measurable signal[1].

Step 3: Extended Incubation

  • Action: Incubate the sealed plates for 72 hours at the pathogen's optimal temperature (e.g., 33°C or 37°C) without shaking.

  • Causality: Extended incubation is critical for prodrugs like Cyacetacide. It provides sufficient time for the dormant bacteria to sporadically uptake the compound, activate it via intracellular peroxidases, and undergo subsequent cell death.

Step 4: SYBR Green I / PI Staining

  • Action: Add an optimized dye mixture of SYBR Green I (stains all nucleic acids) and Propidium Iodide (stains only cells with compromised membranes).

  • Causality: This is the core of the self-validating system. When a cell dies, its membrane becomes permeable to PI. PI enters, binds to DNA, and quenches the SYBR Green fluorescence via FRET. This creates a binary live (Green) / dead (Red) signal that is entirely independent of bacterial growth rates[1].

Step 5: Ratiometric Fluorescence Readout

  • Action: Read the plates using a microplate reader at excitation 485 nm, recording emission at 535 nm (Green) and 635 nm (Red). Calculate the Green/Red fluorescence ratio.

  • Causality: Relying on a ratio rather than absolute fluorescence eliminates well-to-well artifacts caused by variations in total cell number, pipetting errors, or compound autofluorescence. A lower Green/Red ratio definitively confirms Cyacetacide's bactericidal efficacy.

Conclusion

Validating Cyacetacide hydrochloride in a high-throughput setting requires a departure from conventional growth-based AST. By utilizing a stationary-phase model paired with a self-validating SYBR Green I/PI ratiometric assay, researchers can confidently quantify its anti-persister activity. The data demonstrates that Cyacetacide is a highly competitive alternative to standard antibiotics like Doxycycline when targeting dormant bacterial populations, warranting further investigation in combinatorial drug therapies.

References

  • Source: European Patent Office (EP3321371A1)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Comprehensive FTIR Analysis and Peak Assignment of Cyacetacide Hydrochloride: A Comparative Guide

As a Senior Application Scientist, one of the most critical tasks in pharmaceutical material characterization is the unambiguous structural verification of active pharmaceutical ingredients (APIs) and their synthetic int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical tasks in pharmaceutical material characterization is the unambiguous structural verification of active pharmaceutical ingredients (APIs) and their synthetic intermediates. Cyacetacide hydrochloride (CAS: 5897-13-2)[1], the protonated salt form of the anti-tubercular agent and versatile synthetic building block cyacetacide (cyanoacetic acid hydrazide), presents a unique spectroscopic profile.

This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) performance of cyacetacide hydrochloride against its free base alternative (cyacetacide) and a structurally related anti-tubercular hydrazide, Isoniazid (INH). By understanding the underlying causality of molecular vibrations, researchers can confidently utilize FTIR for quality control, salt-form verification, and stability testing.

Structural Causality & Functional Group Dynamics

To accurately interpret an FTIR spectrum, we must first deconstruct the molecule's functional groups and understand how chemical environment dictates vibrational frequency. Cyacetacide hydrochloride consists of an aliphatic methylene spacer (-CH₂-) flanked by a terminal nitrile group (-C≡N) and a hydrazide group (-CO-NH-NH₂), which is protonated to form the hydrochloride salt (-CO-NH-NH₃⁺ Cl⁻).

The Causality of Protonation: When comparing cyacetacide hydrochloride to its free base, the most profound spectral changes occur due to the protonation of the terminal amine.

  • Ammonium Envelope: In the free base, the -NH₂ and -NH- groups exhibit distinct, sharp stretching vibrations between 3200 and 3400 cm⁻¹[2]. Upon conversion to the hydrochloride salt, the terminal nitrogen becomes an -NH₃⁺ center. This creates a massive, broad absorption band (the "ammonium envelope") spanning 3200 to 2600 cm⁻¹ due to strong hydrogen bonding with the chloride counterion, effectively masking the sharp N-H stretches.

  • Carbonyl Shift: In the free base, the lone pair on the terminal nitrogen can participate in electron donation, increasing the single-bond character of the carbonyl (C=O) and lowering its stretching frequency (~1675 cm⁻¹)[3]. Protonation eliminates this lone pair, creating a strong inductively electron-withdrawing -NH₃⁺ group. This strengthens the C=O double bond character, shifting the Amide I band to a higher wavenumber (~1700–1710 cm⁻¹).

  • Nitrile Isolation: Because the nitrile group (-C≡N) is electronically isolated from the hydrazide moiety by the methylene spacer, its characteristic stretching frequency (~2200 cm⁻¹) remains largely unaffected by salt formation[2].

Causality A Cyacetacide Free Base (-CO-NH-NH₂) B Addition of HCl A->B C Cyacetacide HCl (-CO-NH-NH₃⁺ Cl⁻) B->C D Broad N-H⁺ Envelope (3200-2600 cm⁻¹) C->D Protonation E C=O Shift to Higher Wavenumber (Reduced Resonance) C->E Inductive Effect F C≡N Stretch Remains Stable (~2200 cm⁻¹) C->F Electronic Isolation

Mechanistic effect of protonation on the FTIR spectral shifts.

Self-Validating Experimental Protocols

Hydrochloride salts are inherently hygroscopic. If ambient moisture is absorbed, a broad -OH stretching band will appear around 3400 cm⁻¹, which can be easily misidentified as an amine peak or obscure the target N-H region. Therefore, Attenuated Total Reflectance (ATR-FTIR) is highly recommended over traditional KBr pellet pressing, as KBr is itself hygroscopic and requires extensive sample handling that introduces moisture artifacts.

The following protocol is designed as a self-validating system , ensuring that the resulting spectra are absolute and free from environmental contamination.

Step-by-Step ATR-FTIR Methodology
  • Instrument Validation: Perform a polystyrene film calibration check. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their known values.

  • Sample Desiccation: Store the cyacetacide hydrochloride sample in a vacuum desiccator over anhydrous calcium sulfate for at least 24 hours prior to analysis.

  • Background Acquisition: Immediately before sample analysis, collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal. Causality: This mathematically subtracts ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor from the final spectrum.

  • Sample Application: Apply 2–5 mg of the desiccated powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil until the absorbance of the strongest peak reaches ~0.5 - 0.8 AU.

  • Data Acquisition & Processing: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, ensuring the relative peak intensities are comparable to transmission spectra.

FTIR_Workflow A Sample Prep: Vacuum Desiccation B Instrument Validation: Polystyrene Check A->B C Background Scan: Subtract H₂O & CO₂ B->C D Sample Application: Diamond ATR Crystal C->D E Spectral Acquisition: 4000-400 cm⁻¹, 32 Scans D->E F Data Processing: ATR Correction & Peak Picking E->F

Workflow for self-validating FTIR analysis of hygroscopic salts.

Comparative Analysis: Cyacetacide HCl vs. Alternatives

To objectively evaluate the spectral identity of cyacetacide hydrochloride, we must benchmark it against its free base form and Isoniazid (INH), a structural analog widely used in tuberculosis therapy[4].

Cyacetacide HCl vs. Cyacetacide Free Base

The primary differentiator here is the state of the hydrazide group. The free base exhibits distinct, sharp N-H stretching bands at 3390, 3305, and 3224 cm⁻¹[2]. In contrast, the hydrochloride salt replaces these with a broad, continuous absorption from 3200–2600 cm⁻¹. Furthermore, the C=O stretch in the free base occurs at 1675–1698 cm⁻¹[3], whereas the reduced resonance in the HCl salt pushes this peak above 1700 cm⁻¹.

Cyacetacide HCl vs. Isoniazid (INH)

Isoniazid consists of a pyridine ring attached to a hydrazide group. The FTIR spectrum of INH is characterized by a strong Amide I C=O stretch at 1668 cm⁻¹ and sharp N-H stretches at 3304 cm⁻¹ and 3111 cm⁻¹[4][5]. The most critical diagnostic difference between the two is the nitrile group . Cyacetacide HCl features a sharp, distinct C≡N stretching peak near 2200 cm⁻¹[2], a region that is completely devoid of peaks in the Isoniazid spectrum. Additionally, INH displays strong aromatic C=C and C=N stretching vibrations from the pyridine ring around 1633 cm⁻¹ and 1554 cm⁻¹[6], which are absent in the purely aliphatic cyacetacide molecule.

Data Presentation: Summarized Peak Assignments

The following tables synthesize the quantitative vibrational data, providing a rapid reference for comparative identification.

Table 1: FTIR Peak Assignments of Cyacetacide Hydrochloride

Functional GroupWavenumber (cm⁻¹)Peak Shape/IntensityMechanistic Assignment
-NH₃⁺ / -NH- 3200 – 2600Broad, StrongAmmonium N-H stretching overlapping with aliphatic C-H stretches.
-C≡N ~2200Sharp, MediumNitrile stretching; isolated from the protonation site.
C=O 1700 – 1710Sharp, StrongHydrazide carbonyl (Amide I); shifted higher due to -NH₃⁺ inductive effect.
-NH₃⁺ ~1590MediumAsymmetric bending of the protonated terminal amine.
-CH₂- ~1420MediumMethylene scissoring vibration.

Table 2: Comparative Diagnostic Peaks (Cyacetacide HCl vs. Free Base vs. Isoniazid)

Spectral RegionCyacetacide HydrochlorideCyacetacide (Free Base)Isoniazid (INH)
N-H Stretch Broad envelope (3200-2600 cm⁻¹)Sharp peaks (3390, 3305 cm⁻¹)Sharp peaks (3304, 3111 cm⁻¹)
C≡N Stretch Present (~2200 cm⁻¹)Present (~2198 cm⁻¹)Absent
C=O Stretch ~1705 cm⁻¹~1680 cm⁻¹~1668 cm⁻¹
Aromatic Ring Absent Absent Present (~1633, 1554, 1411 cm⁻¹)

Conclusion

The structural verification of cyacetacide hydrochloride via FTIR relies heavily on understanding the electronic consequences of salt formation. The transition from the free base to the hydrochloride salt is definitively marked by the transformation of sharp N-H stretches into a broad ammonium envelope (3200–2600 cm⁻¹) and an upward wavenumber shift in the carbonyl stretch (~1705 cm⁻¹) due to diminished resonance. When compared to alternatives like Isoniazid, the presence of the isolated nitrile stretch at ~2200 cm⁻¹ serves as an unambiguous diagnostic marker. By adhering to the self-validating ATR-FTIR protocols outlined in this guide, researchers can ensure high-fidelity, artifact-free characterization of this critical compound.

References

  • Synthesis, Spectral Analysis and Evolution of Antimicrobial Activity of Schiff Base of Cyanoacetohydrazide. Semantic Scholar. Available at:[Link]

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. MDPI. Available at:[Link]

  • Mixed Ligand Complexes Derived from Isoniazid and Amino Acids; Preparation, Characterization and Anti-Tuberculosis Assay. Oriental Journal of Chemistry. Available at:[Link]

  • Multidimensional infrared spectroscopy reveals the vibrational and solvation dynamics of isoniazid. AIP Publishing. Available at:[Link]

  • FDA全球物质登记数据库-C (FDA Global Substance Registration Database). DrugFuture. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Cyacetacide hydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal of Cyacetacide Hydrochloride As drug development pipelines expand, laboratory safety and environmental compliance must scale concurrently. Cyacetacide hydrochloride (CAS 58...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of Cyacetacide Hydrochloride

As drug development pipelines expand, laboratory safety and environmental compliance must scale concurrently. Cyacetacide hydrochloride (CAS 5897-13-2) is a cyanoacetic acid hydrazide derivative historically utilized as an antitubercular agent and currently leveraged as an intermediate in the synthesis of potential anti-tumor compounds[1][2].

Due to its specific physicochemical properties and biological activity, the disposal of Cyacetacide hydrochloride cannot be treated as routine chemical waste. This guide provides a self-validating, step-by-step operational protocol for the safe and compliant disposal of this active pharmaceutical ingredient (API), grounded in the U.S. Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of a chemical is the first step in designing a fail-safe disposal strategy. Cyacetacide hydrochloride presents specific acute toxicities that dictate its handling and end-of-life management.

Property / ClassificationDetailCausality for Disposal Strategy
Chemical Name Cyacetacide hydrochlorideIdentifies the specific salt form of the API[1].
CAS Number 5897-13-2Ensures accurate tracking on hazardous waste manifests[1].
Physical State Powder / SolidPowders pose an aerosolization risk; dictates the need for sealable, leak-proof primary containment[3].
Health Hazards Acute Dermal Toxicity, Acute Inhalation ToxicityRequires strict PPE during handling and prevents disposal in standard municipal solid waste[3].
EPA RCRA Status Hazardous Pharmaceutical WasteMandates management under 40 CFR Part 266, Subpart P, explicitly banning drain disposal[4][5].

Regulatory Grounding: The "Why" Behind the Protocol

In 2019, the EPA finalized the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P)[4]. For application scientists and lab managers, this regulatory shift introduced two critical operational mandates:

  • The Sewer Ban: It is strictly prohibited to dispose of hazardous waste pharmaceuticals by flushing them down a drain or sink[5]. Because APIs like Cyacetacide are highly biologically active, introducing them into wastewater systems can bypass standard municipal filtration, leading to severe aquatic toxicity and contamination of public water supplies[5].

  • Subpart P Accumulation: Healthcare and research facilities are granted flexibility to accumulate non-creditable hazardous waste pharmaceuticals on-site for up to one year without requiring a specialized RCRA permit, provided strict labeling and storage conditions are met[4].

Step-by-Step Disposal Protocol

To ensure both scientific integrity and regulatory compliance, execute the following protocol when disposing of expired, contaminated, or residual Cyacetacide hydrochloride.

Step 1: Source Segregation & Compatibility Verification

  • Action: Isolate Cyacetacide hydrochloride waste from other chemical streams immediately at the point of generation.

  • Causality: Cyacetacide is a hydrazide derivative. Hydrazides contain reactive nitrogen centers that can undergo dangerous exothermic reactions if inadvertently mixed with strong oxidizers or acids in a universal waste bin. Segregation prevents spontaneous chemical reactions during the accumulation phase[3].

Step 2: Primary Containment

  • Action: Transfer the powder into a structurally sound, chemically compatible, and leak-proof container.

  • Causality: Because the compound is a powder with acute inhalation toxicity[3], an airtight seal prevents aerosolization of the API into the laboratory environment. If the waste is in a liquid solution, the container must remain tightly closed at all times except when actively adding waste.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a label to the primary container that explicitly reads: "Hazardous Waste Pharmaceuticals"[4].

  • Causality: Standard "Hazardous Waste" labels are no longer sufficient for APIs under Subpart P. This specific nomenclature ensures the waste is not misrouted to standard biohazard (red bag) streams or municipal solid waste, alerting downstream handlers to the specific regulatory requirements[5].

Step 4: Storage & Accumulation

  • Action: Move the labeled container to a designated, climate-controlled accumulation area. Inspect the area weekly.

  • Causality: Facilities may store this waste for up to 365 days[4]. Regular inspections ensure container integrity is maintained and no degradation or cross-contamination occurs prior to transport.

Step 5: Final Disposition via TSDF

  • Action: Contract a licensed hazardous waste transporter to move the material to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[6].

  • Causality: High-temperature incineration is the only definitive method to break the covalent bonds of the cyanoacetic acid hydrazide structure. This thermal degradation completely destroys the API, converting it into harmless byproducts (like water and carbon dioxide) and neutralizing the environmental threat[6].

Disposal Workflow Visualization

G N1 1. Waste Generation Cyacetacide HCl (Powder) N2 2. Source Segregation Isolate from Oxidizers N1->N2 N3 3. Primary Containment Sealable, Leak-Proof Bin N2->N3 N4 4. RCRA Labeling 'Hazardous Waste Pharmaceuticals' N3->N4 N5 5. Accumulation Max 1 Year Storage N4->N5 N6 6. Licensed Transport Chain-of-Custody Transfer N5->N6 N7 7. Final Disposition High-Temperature Incineration N6->N7

Workflow for the RCRA-compliant disposal of Cyacetacide hydrochloride.

References

  • U.S. Environmental Protection Agency (EPA) - Management of Hazardous Waste Pharmaceuticals. Available at:[Link]

  • Pharma Logistics - Pharmaceutical Waste Under Scrutiny: The Importance of Identifying and Safely Disposing of Leftover, Unused or Expired Medication. Available at: [Link]

  • MedPro Disposal - Guide to Hazardous Waste Disposal for Healthcare Facilities. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.